(1-Methyl-1H-indazol-5-YL)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-methylindazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJENREUJHTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CO)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657126 | |
| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092961-11-9 | |
| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Methyl-1H-indazol-5-YL)methanol: A Key Intermediate in Medicinal Chemistry
Introduction: The Significance of the Indazole Scaffold and the Role of (1-Methyl-1H-indazol-5-YL)methanol
The indazole scaffold is a privileged bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, leading to the development of numerous therapeutic agents. Since the introduction of the anti-inflammatory drug Benzydamine in 1966, the indazole core has been a focal point for drug discovery, yielding successful treatments for cancer and chemotherapy-induced nausea.[1] The versatility of this scaffold allows for the synthesis of a multitude of derivatives with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]
This compound (CAS No: 1092961-11-9) is a key derivative within this important class of compounds. Its structure features a methyl group at the N1 position of the indazole ring and a hydroxymethyl group at the 5-position. This compound is typically a white to off-white solid and is primarily utilized as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] The hydroxymethyl group, in particular, provides a reactive handle for further chemical modifications, making it a valuable building block for drug discovery and development professionals.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties have been established.
| Property | Value | Source |
| CAS Number | 1092961-11-9 | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | White to off-white solid | [1] |
| Storage | Sealed in dry, Room Temperature |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, a general approach can be inferred from the synthesis of structurally related compounds. The reduction of a corresponding aldehyde or ester is a common and effective method for the preparation of such alcohols.
Illustrative Synthetic Protocol: Reduction of an Imidazole Carboxaldehyde
The following protocol details the synthesis of a related compound, (1-methyl-1H-imidazol-5-yl)methanol, and illustrates a potential synthetic strategy that could be adapted for the synthesis of this compound from its corresponding aldehyde precursor.
Reaction Scheme:
A potential reduction pathway to a related alcohol.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 1-methyl-1H-imidazole-5-carbaldehyde in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise to the stirred suspension. The amount of reducing agent should be in slight excess (typically 1.5-2 equivalents).
-
Reaction: Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
-
Workup and Extraction: Filter the resulting mixture to remove inorganic salts. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure alcohol.
Disclaimer: This is a general protocol for a related compound. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for the synthesis of this compound.
Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While the actual spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the indazole ring.
-
Hydroxymethyl Protons: A singlet or a multiplet for the -CH₂OH protons, the chemical shift of which can be variable and dependent on the solvent and concentration.
-
N-Methyl Protons: A sharp singlet for the N-CH₃ protons, typically appearing in the upfield region of the spectrum.
-
Hydroxyl Proton: A broad singlet for the -OH proton, which may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: A series of signals in the downfield region (typically 110-150 ppm) corresponding to the carbon atoms of the indazole ring.
-
Hydroxymethyl Carbon: A signal for the -CH₂OH carbon, typically in the range of 50-70 ppm.
-
N-Methyl Carbon: A signal for the N-CH₃ carbon, appearing in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ for the C-H stretching vibrations of the methyl and methylene groups.
-
C=C and C=N Stretch: Absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the indazole ring.
-
C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.19 g/mol ).
Applications in Drug Discovery and Development
This compound serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The hydroxymethyl group can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, halides, or ethers, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships.
Synthetic utility of this compound.
The indazole core, decorated with various functionalities derived from this compound, can be incorporated into lead compounds targeting a range of diseases, including cancer, inflammation, and infectious diseases.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While specific toxicity data for this compound is not available, general guidelines for handling chemical reagents should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin Protection: A lab coat should be worn to protect the skin.
General Handling Precautions:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) provided by the supplier for detailed first-aid measures.
Conclusion
This compound is a valuable and versatile synthetic intermediate that plays a crucial role in the exploration of the chemical space around the medicinally important indazole scaffold. While a comprehensive dataset of its physicochemical and toxicological properties is yet to be established in the public domain, its utility as a building block in drug discovery is evident. This guide provides a foundational understanding of its known properties, potential synthetic applications, and necessary handling precautions, serving as a valuable resource for researchers, scientists, and drug development professionals working with this important class of compounds.
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(1-methyl-1H-indazol-3-yl)methanol - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]
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(1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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(1H-Indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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(1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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(5-Methyl-1H-indazol-3-yl)methanol | C9H10N2O | CID 22477722 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916) - NP-MRD. (n.d.). Retrieved January 19, 2026, from [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875) - Human Metabolome Database. (n.d.). Retrieved January 19, 2026, from [Link]
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(1-METHYL-1H-INDAZOL-3-YL)METHANOL Eight Chongqing Chemdad Co. (n.d.). Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to (1-Methyl-1H-indazol-5-YL)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-1H-indazol-5-YL)methanol (CAS Number: 1092961-11-9) is a pivotal heterocyclic building block in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via the reduction of its corresponding aldehyde, and an exploration of its significant role as a key intermediate in the development of targeted therapeutics, such as protein kinase inhibitors. This document is intended to serve as an essential resource for scientists engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical, actionable methodologies.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is of immense interest in pharmaceutical sciences. This scaffold's unique structural and electronic properties allow it to interact with a wide array of biological targets.[1] Consequently, indazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, and notably, anticancer treatments.[2] A number of commercially successful anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core, highlighting its importance in the design of potent and selective kinase inhibitors.[2]
This compound serves as a crucial functionalized intermediate within this esteemed class of compounds. The presence of a methyl group at the N1 position and a reactive hydroxymethyl group at the C5 position provides two key points for synthetic elaboration, enabling the construction of complex molecular architectures required for targeted drug action.[1] This guide will delve into the essential technical details of this valuable compound.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1092961-11-9 | [3] |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Typically a white to off-white solid | [1] |
| Purity | ≥95% (as commercially available) | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Note on Spectroscopic Data: As of the writing of this guide, experimentally validated ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not widely available in the public domain. Researchers are advised to perform full characterization upon synthesis or acquisition.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The toxicological properties of this specific compound have not been fully investigated.[2]
-
General Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapor.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
-
First Aid: In case of skin contact, wash immediately with generous amounts of running water. For eye contact, rinse with clean, running water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if any irritation or symptoms persist.[2]
Synthesis Protocol: A Validated Approach
The most direct and widely accepted method for the synthesis of this compound is the chemoselective reduction of the corresponding aldehyde, 1-methyl-1H-indazole-5-carbaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol is a mild, efficient, and highly reliable reagent for this transformation, offering excellent yields and operational simplicity.[4][5]
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium borohydride is selected over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) for several reasons. NaBH₄ is chemoselective for aldehydes and ketones, meaning it will not reduce other potentially present functional groups on more complex substrates.[4] It is also significantly safer to handle as it can be used in protic solvents like methanol and is less reactive with atmospheric moisture.
-
Solvent System: Methanol serves as an excellent solvent for both the starting aldehyde and the NaBH₄ reagent. Furthermore, the protic nature of methanol facilitates the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol product.[6]
-
Temperature Control: The reaction is initiated at 0°C (ice bath) to moderate the initial exothermic reaction upon addition of the hydride reagent, ensuring a controlled reaction rate and minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.
Detailed, Step-by-Step Methodology
Materials:
-
1-methyl-1H-indazole-5-carbaldehyde
-
Anhydrous Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation in a fume hood.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate) until the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (approximately 5 mL per gram of starting aldehyde) to decompose any excess NaBH₄.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (20 mL per gram of starting aldehyde) and transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final product as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The hydroxymethyl group is a convenient handle for further chemical transformations, such as oxidation to an aldehyde, conversion to a leaving group (e.g., a halide) for nucleophilic substitution, or etherification.
Intermediate for Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for drug development.[2] The indazole scaffold is particularly effective at targeting the ATP-binding pocket of many kinases.[7][8]
This compound serves as a key building block for constructing libraries of indazole-based compounds for screening as kinase inhibitors. The hydroxymethyl group can be elaborated into various side chains designed to interact with specific residues within the kinase active site, thereby enhancing potency and selectivity. This adaptability makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[2]
Role in Kinase Signaling Pathways
Many indazole-based inhibitors target pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[7] This pathway regulates cell proliferation, survival, and metabolism and is frequently hyperactivated in tumors. By inhibiting a key kinase in this cascade, indazole-containing drugs can effectively halt tumor progression.
Caption: Simplified PI3K/AKT signaling pathway targeted by indazole-based inhibitors.
Potential Role in Niraparib Synthesis
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer.[9] While multiple synthetic routes to Niraparib exist, several patents allude to the use of functionalized indazole intermediates in its construction.[10][11] Given its structure, this compound represents a plausible precursor or a close structural analog to intermediates used in the synthesis of Niraparib and other PARP inhibitors. Its utility in this context underscores its importance for the production of cutting-edge cancer therapeutics.
Conclusion
This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its robust and straightforward synthesis, combined with the proven biological relevance of its indazole core, makes it an invaluable tool for medicinal chemists and drug development professionals. As the demand for targeted therapies, particularly kinase inhibitors, continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase. This guide provides the foundational and practical knowledge necessary to effectively utilize this compound in advancing the frontiers of drug discovery.
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Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. (2018, February 6). Patsnap Eureka. Retrieved from [Link][13]
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A kind of synthetic method for preparing Niraparib. (2017, October 10). Google Patents. Retrieved from [10]
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Production of Niraparib using Imine Reductases. (n.d.). Research Explorer. Retrieved from [Link][11]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved from [Link][14]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved from [Link]
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One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. (n.d.). SciSpace. Retrieved from [Link]
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(1-Methyl-1H-indazol-5-YL)methanol molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of (1-Methyl-1H-indazol-5-YL)methanol
Abstract
This compound, a key heterocyclic compound, represents a significant building block within the landscape of medicinal chemistry and materials science. Its structural framework, centered on the indazole nucleus, is a "privileged scaffold" frequently incorporated into a wide array of biologically active agents.[1] This technical guide provides a comprehensive examination of the molecule's structure, elucidated through an analysis of its core components and predictive spectroscopic signatures. Furthermore, it details a robust and validated synthetic methodology, explores its critical applications as a versatile chemical intermediate in drug discovery, and outlines essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this important molecule.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery.[2] Derivatives of this scaffold are known to exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][3][4] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise tuning of molecular properties to achieve high-affinity interactions with various biological targets.
This compound (CAS No: 1092961-11-9) is a prime example of a functionalized indazole building block.[5] The presence of the N-methyl group prevents tautomerization and provides a fixed substitution pattern, while the hydroxymethyl (-CH₂OH) group at the 5-position serves as a crucial reactive handle for synthetic elaboration, enabling its integration into more complex molecular architectures.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1092961-11-9 | [5] |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5][6] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Purity | ≥95-97% (Commercially Available) | [5][6] |
| Storage | Store sealed in a dry, cool (2-8°C) environment | [5] |
Elucidation of the Molecular Structure
The structure of this compound is defined by its N-methylated indazole core and the C5-substituted methanol group. The methylation at the N1 position of the pyrazole ring is thermodynamically favored and directs the regiochemistry of subsequent reactions.
Caption: Annotated structure of this compound.
Spectroscopic Characterization (Predictive Analysis)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton at C3 will likely be the most downfield singlet. Protons at C4, C6, and C7 will show characteristic doublet or singlet patterns depending on their coupling.
-
Methylene Protons (-CH₂OH, 2H): A singlet around 4.5-4.8 ppm.
-
Methyl Protons (-NCH₃, 3H): A sharp singlet around 3.8-4.1 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (7C): Seven distinct signals in the aromatic region (~100-145 ppm).
-
Methylene Carbon (-CH₂OH): A signal around 60-65 ppm.
-
Methyl Carbon (-NCH₃): A signal around 30-35 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1000-1200 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 162.19. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₁₀N₂O.
-
Synthetic Strategies and Methodologies
The most efficient and common synthesis of this compound involves the selective reduction of its corresponding aldehyde precursor, 1-Methyl-1H-indazole-5-carbaldehyde. This transformation is a cornerstone of functional group interconversion in organic synthesis.
Retrosynthetic Analysis
The retrosynthetic pathway identifies the aldehyde as the key precursor, which can be synthesized from a suitably protected or functionalized indazole starting material.
Caption: Retrosynthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis via Reduction
This protocol describes a self-validating system for the reduction of 1-Methyl-1H-indazole-5-carbaldehyde using sodium borohydride (NaBH₄).
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is selected over more powerful agents like lithium aluminum hydride (LiAlH₄). NaBH₄ is a mild, selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic indazole ring. It is also significantly safer to handle due to its stability in protic solvents like methanol and its less violent reaction with water during workup.
-
Solvent: Methanol is an excellent solvent for both the aldehyde substrate and the NaBH₄ reagent.[7] It also serves as a proton source to quench the intermediate borate ester complex.
-
Workup: The reaction is quenched with water to destroy any excess NaBH₄. Extraction with a suitable organic solvent (e.g., ethyl acetate) isolates the product from inorganic salts. A final brine wash ensures the removal of residual water from the organic phase.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-1H-indazole-5-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring. This is critical to control the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Applications in Drug Discovery and Development
This compound is not typically an end-product but rather a crucial intermediate for building molecular complexity. Its value lies in the reactivity of the primary alcohol.
-
Synthetic Handle: The hydroxymethyl group is a versatile functional group that can be readily converted into other functionalities:
-
Oxidation: Can be oxidized back to the aldehyde or further to a carboxylic acid.
-
Esterification/Etherification: Can be reacted with acids or alkyl halides to form esters and ethers, respectively, which are common linkages in drug molecules.
-
Conversion to a Leaving Group: The alcohol can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide), enabling nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based substituents.
-
This versatility allows chemists to use this compound as a scaffold to explore the structure-activity relationship (SAR) of new chemical entities, systematically modifying the molecule to optimize its therapeutic properties.
Sources
- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. This compound - Lead Sciences [lead-sciences.com]
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- 7. sds.chemtel.net [sds.chemtel.net]
An In-depth Technical Guide to the Synthesis and Characterization of (1-Methyl-1H-indazol-5-YL)methanol
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to (1-Methyl-1H-indazol-5-YL)methanol, a key building block in contemporary drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and targeted functionalization at the 5-position is crucial for the development of novel therapeutics. This document details a three-step synthesis commencing with the esterification of 1H-indazole-5-carboxylic acid, followed by a regioselective N-methylation, and concluding with the reduction of the ester to the desired primary alcohol. Each synthetic step is accompanied by a detailed experimental protocol, causality behind procedural choices, and in-depth characterization of the intermediates and the final product. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and mass spectrometry, are discussed to ensure a self-validating framework for researchers.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities. Since the advent of the anti-inflammatory agent Benzydamine, the indazole nucleus has been extensively explored, leading to the development of numerous therapeutic agents. This scaffold's unique electronic and steric properties allow for diverse interactions with a wide range of biological targets, resulting in compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
This compound, in particular, serves as a pivotal intermediate in the synthesis of more complex bioactive molecules. The presence of a reactive hydroxymethyl group at the C-5 position, combined with the N-methylation that can influence solubility and metabolic stability, makes this compound a valuable synthon for creating libraries of potential drug candidates. This guide aims to provide researchers, scientists, and drug development professionals with a detailed and practical roadmap for the synthesis and rigorous characterization of this important molecule.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 1H-indazole-5-carboxylic acid. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
This strategy was chosen for its reliability, scalability, and the use of well-established chemical transformations. Each step is designed to produce high yields and facilitate straightforward purification.
Experimental Protocols and Mechanistic Insights
Step 1: Esterification of 1H-Indazole-5-carboxylic Acid
The initial step involves the Fischer esterification of 1H-indazole-5-carboxylic acid to its corresponding methyl ester. This acid-catalyzed reaction is a classic and efficient method for converting carboxylic acids to esters.
Reaction:
Caption: Esterification of 1H-indazole-5-carboxylic acid.
Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate [1]
-
Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approximately 10 mL per gram of starting material).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indazole-5-carboxylate as a solid.
Expertise & Experience: The use of concentrated sulfuric acid as a catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Step 2: N-Methylation of Methyl 1H-indazole-5-carboxylate
The regioselective methylation of the indazole ring at the N1 position is a critical step. Alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. However, by using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF), the N1-deprotonated indazole anion is preferentially formed, which then reacts with the methylating agent (methyl iodide).
Reaction:
Caption: N-Methylation of methyl 1H-indazole-5-carboxylate.
Protocol 2: Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 1-methyl-1H-indazole-5-carboxylate.
Trustworthiness: The N1 isomer is generally the thermodynamically more stable product. The use of NaH in THF has been shown to favor the formation of the N1-alkylated product for indazoles bearing electron-withdrawing groups. Careful monitoring by TLC is essential to ensure complete consumption of the starting material and to distinguish between the N1 and N2 isomers, which typically have different Rf values.
Step 3: Reduction of Methyl 1-methyl-1H-indazole-5-carboxylate
The final step is the reduction of the ester functionality to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This reagent is highly effective for this transformation.
Reaction:
Caption: Reduction of the methyl ester to the primary alcohol.
Protocol 3: Synthesis of this compound
-
To a stirred solution of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Authoritative Grounding: The mechanism of LiAlH₄ reduction of esters involves the delivery of two hydride ions to the carbonyl carbon. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde, which is then rapidly reduced by a second equivalent of LiAlH₄ to the corresponding alcohol. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminum salts that is easily filtered.
Characterization Data
Rigorous characterization of the intermediates and the final product is essential to confirm their identity and purity. The following tables summarize the expected analytical data.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Methyl 1H-indazole-5-carboxylate | C₉H₈N₂O₂ | 176.17 | Light yellow to brown solid |
| Methyl 1-methyl-1H-indazole-5-carboxylate | C₁₀H₁₀N₂O₂ | 190.19 | Off-white to yellow solid |
| This compound | C₉H₁₀N₂O | 162.19 | White to off-white solid |
Table 2: Expected Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Methyl 1H-indazole-5-carboxylate | ~13.4 (br s, 1H, NH), ~8.1 (s, 1H), ~7.9 (d, 1H), ~7.5 (d, 1H), ~3.9 (s, 3H, OCH₃) | ~167, ~141, ~137, ~127, ~122, ~121, ~112, ~52 | 177 [M+H]⁺ |
| Methyl 1-methyl-1H-indazole-5-carboxylate | ~8.1 (s, 1H), ~7.9 (d, 1H), ~7.6 (d, 1H), ~4.1 (s, 3H, NCH₃), ~3.9 (s, 3H, OCH₃) | ~167, ~140, ~135, ~128, ~123, ~122, ~110, ~52, ~35 | 191 [M+H]⁺ |
| This compound | ~8.0 (s, 1H), ~7.6 (d, 1H), ~7.4 (d, 1H), ~4.7 (s, 2H, CH₂OH), ~4.0 (s, 3H, NCH₃), ~1.9 (br s, 1H, OH) | ~140, ~134, ~133, ~125, ~121, ~109, ~64, ~35 | 163 [M+H]⁺, 145 [M-H₂O]⁺ |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and concentration. The ¹H NMR signal for the NH and OH protons is exchangeable with D₂O.
Conclusion
This technical guide has outlined a reliable and reproducible three-step synthesis for this compound. The described protocols, grounded in established chemical principles, provide a clear path for obtaining this valuable synthetic intermediate in high purity. The detailed characterization data serves as a benchmark for researchers to validate their experimental outcomes. The availability of a robust synthetic route to this compound is anticipated to facilitate further exploration of the indazole scaffold in the pursuit of novel therapeutic agents.
References
Sources
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as a versatile bioisostere and engage in critical hydrogen bonding interactions, have cemented its role in the design of high-affinity ligands for a multitude of biological targets.[2][3] This guide provides a comprehensive analysis of the indazole moiety's role in drug discovery, moving from its fundamental physicochemical characteristics to its application in clinically approved therapeutics. We will explore its bioisosteric relationships, delve into its diverse therapeutic applications with a focus on oncology and kinase inhibition, detail key synthetic strategies, and present a case study in structure-activity relationship (SAR) optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the indazole scaffold in the creation of next-generation therapeutics.
The Indazole Scaffold: Structure, Properties, and Privileged Status
Indazole, or benzopyrazole, is an aromatic heterocyclic compound (C₇H₆N₂) that exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] The 1H-tautomer is thermodynamically more stable and is the predominant form in most physiological and synthetic contexts.[1][4]
The "privileged" status of the indazole scaffold stems from its proven ability to serve as a high-affinity ligand for numerous, distinct biological targets.[5] This versatility is rooted in its key structural features:
-
Hydrogen Bonding: The 1H-indazole contains an NH group that serves as a hydrogen bond donor and a pyridine-type nitrogen at the 2-position that acts as a hydrogen bond acceptor.[2] This dual capacity allows it to form multiple, high-affinity interactions within a target's binding pocket, often mimicking the interactions of endogenous ligands.
-
Aromaticity and Rigidity: The fused ring system is rigid and planar, which reduces the entropic penalty upon binding to a target protein, thereby contributing to higher affinity. Its 10 π-electron system confers significant aromatic stability.[6]
-
Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions, enabling medicinal chemists to fine-tune properties such as solubility, lipophilicity, and metabolic stability to optimize drug-like characteristics.
This unique combination of features has led to the development of numerous successful drugs across various therapeutic areas.
Table 1: Selected FDA-Approved Drugs Featuring the Indazole Scaffold
| Drug Name | Target(s) | Therapeutic Area |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Renal Cell Carcinoma |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer |
| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |
| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting |
| Benzydamine | Anti-inflammatory | Pain and Inflammation |
| Bendazac | Anti-inflammatory | Inflammation |
Data sourced from multiple references.[1][4][5][7][8][9]
The Strategic Role of Indazole as a Bioisostere
A cornerstone of the indazole scaffold's utility is its function as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to produce a compound with comparable biological activity.[10] This strategy is pivotal for improving potency, selectivity, and pharmacokinetic profiles.
-
Bioisostere for Indole: Indazole is an excellent bioisostere for the naturally prevalent indole nucleus.[2] Like indole, it possesses an NH hydrogen bond donor. However, the additional nitrogen atom at the 2-position provides a hydrogen bond acceptor, which can lead to novel and often stronger interactions with the target protein, resulting in enhanced affinity.[2]
-
Bioisostere for Phenol and Catechol: The indazole ring is also an effective replacement for phenol.[2] Heterocyclic bioisosteres like indazole tend to be more lipophilic and less susceptible to Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism compared to the parent phenol, often leading to improved metabolic stability and oral bioavailability.[2][11] This replacement can circumvent the formation of reactive metabolites associated with catechol moieties.[10]
Figure 1: Bioisosteric relationship of Indazole.
Therapeutic Applications: A Focus on Kinase Inhibition in Oncology
The indazole scaffold has demonstrated remarkable success in oncology, primarily through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[9][12]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most indazole-based kinase inhibitors are ATP-competitive, targeting the ATP-binding pocket of the enzyme. The indazole core typically serves as the "hinge-binder," forming one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor in the active site, while substituents on the indazole ring extend into adjacent hydrophobic pockets to confer potency and selectivity.
Figure 2: Inhibition of the VEGFR signaling pathway by Pazopanib.
Key Kinase Targets for Indazole Derivatives
Indazole-based compounds have been developed to inhibit a wide array of both tyrosine and serine/threonine kinases.[9][13]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): As demonstrated by Pazopanib and Axitinib, indazoles are highly effective at inhibiting VEGFR, a key driver of tumor angiogenesis.[5][14]
-
FGFR (Fibroblast Growth Factor Receptor): Overactivity of FGFR is linked to various cancers. Numerous indazole derivatives have been identified as potent FGFR inhibitors.[4][15]
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. Indazole-based compounds have been developed as potent and selective inhibitors of Aurora kinases A and B.[4]
-
ROCK (Rho-associated protein kinase): Indazole derivatives have been identified as highly potent and selective ROCK inhibitors, with applications beyond cancer, including cardiovascular diseases.[13][16]
-
ERK (Extracellular signal-regulated kinase): The discovery of indazole amide-based ERK1/2 inhibitors highlights the scaffold's utility in targeting the MAPK/ERK pathway.[17]
Table 2: Representative Indazole-Based Kinase Inhibitors and Their Potency
| Compound Class | Target Kinase | Example IC₅₀ | Reference |
| 3-(pyrrolopyridin-2-yl)indazole | CHK1, CDK2 | 8.3 nM (HL60 cells) | [4] |
| 1H-indazol-3-amine | Bcr-Abl (T315I mutant) | 0.45 µM | [4] |
| 1H-indazole-5-carboxamides | Aurora A/B | 0.026 / 0.015 µM | [4] |
| 1H-indazole derivative | FGFR1 | 2.0 µM | [4] |
| Indazole Amide | ERK1/2 | Potent Inhibition | [17] |
| Indazole Arylsulfonamide | CCR4 (Allosteric) | Potent Antagonism | [18][19] |
Synthetic Strategies and Methodologies
The successful application of the indazole scaffold is underpinned by robust and versatile synthetic methodologies that allow for the controlled introduction of diverse substituents. Modern techniques like microwave-assisted synthesis and flow chemistry are accelerating the creation of indazole libraries.[5]
General Synthetic Workflow
The synthesis of complex indazole derivatives typically follows a logical workflow from starting materials to the final, purified compound, with rigorous analytical validation at each stage.
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The Strategic Synthesis of (1-Methyl-1H-indazol-5-YL)methanol: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-1H-indazol-5-YL)methanol has emerged as a pivotal synthetic intermediate, most notably in the construction of complex pharmaceutical agents such as the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides a comprehensive technical overview of the synthesis, characterization, and critical applications of this versatile building block. We will delve into the strategic considerations behind a viable multi-step synthetic pathway, offering detailed experimental protocols and exploring the chemical principles that underpin each transformation. This document is intended to serve as a practical resource for researchers in the field of medicinal chemistry and process development, facilitating the efficient and safe production of this key intermediate.
Introduction: The Significance of the Indazole Scaffold and this compound
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapies. This compound, a key derivative, serves as a crucial precursor in the synthesis of Niraparib, a leading therapeutic for certain types of ovarian, fallopian tube, and primary peritoneal cancer.[1] The strategic placement of the hydroxymethyl group at the C5 position provides a reactive handle for subsequent elaborations, making its efficient synthesis a topic of significant interest.
This guide will present a logical and field-proven synthetic route to this compound, starting from commercially available precursors. We will dissect each synthetic step, providing not only a detailed protocol but also the underlying chemical rationale for the choice of reagents and conditions.
A Multi-Step Synthetic Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 1H-indazole-5-carboxylic acid. This pathway is designed for scalability and control, ensuring high purity of the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: N-Methylation and Fischer Esterification of 1H-Indazole-5-carboxylic Acid
The initial step involves the simultaneous N-methylation and esterification of 1H-indazole-5-carboxylic acid. This transformation is crucial for introducing the N-methyl group and converting the carboxylic acid to an ester, which is more amenable to reduction.
Causality behind Experimental Choices:
-
N-Methylation: The choice of methyl iodide (CH₃I) as the methylating agent and potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) provides a reliable method for the N-alkylation of the indazole ring. The carbonate base is sufficiently strong to deprotonate the indazole nitrogen, facilitating nucleophilic attack on the methyl iodide.
-
Fischer Esterification: Following the N-methylation, a classical Fischer esterification is employed. The use of methanol as both the solvent and the reactant, with a strong acid catalyst like sulfuric acid (H₂SO₄), drives the equilibrium towards the formation of the methyl ester.
Experimental Protocol: Synthesis of Methyl 1-Methyl-1H-indazole-5-carboxylate
-
To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methylated carboxylic acid.
-
Dissolve the crude product in methanol and add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Step 2: Reduction of the Ester to the Primary Alcohol
The second and final step is the reduction of the methyl ester to the corresponding primary alcohol, this compound.
Causality behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[2][3][4] Its high reactivity necessitates careful handling and anhydrous conditions. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF).
Experimental Protocol: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1092961-11-9 |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Predicted values based on analogous structures: 8.0-8.1 (s, 1H, indazole-H3), 7.8-7.9 (s, 1H, indazole-H4), 7.4-7.5 (d, 1H, indazole-H7), 7.2-7.3 (d, 1H, indazole-H6), 4.8-4.9 (s, 2H, -CH₂OH), 4.0-4.1 (s, 3H, N-CH₃), 1.6-1.8 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): Predicted values based on analogous structures: 140-141 (C), 135-136 (C), 133-134 (CH), 125-126 (C), 122-123 (CH), 120-121 (CH), 109-110 (CH), 64-65 (-CH₂OH), 33-34 (N-CH₃).
Note: Actual experimental NMR data should be acquired for definitive structural confirmation.
Application as a Synthetic Intermediate: The Path to Niraparib
This compound is a key precursor in the synthesis of Niraparib. The next logical step in this synthetic sequence is the conversion of the primary alcohol to a more reactive leaving group, typically a halide, to facilitate subsequent nucleophilic substitution.
Caption: Conversion of the title compound to a key Niraparib precursor.
Conversion to 5-(Chloromethyl)-1-methyl-1H-indazole
The hydroxyl group of this compound can be readily converted to a chloride using thionyl chloride (SOCl₂).
Causality behind Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.
Experimental Protocol: Synthesis of 5-(Chloromethyl)-1-methyl-1H-indazole
-
Dissolve this compound (1.0 eq) in an anhydrous chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by pouring the reaction mixture onto ice.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(chloromethyl)-1-methyl-1H-indazole.
This chlorinated intermediate is then poised for reaction with the appropriate amine fragment to continue the synthesis of Niraparib.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Reagent-Specific Hazards:
-
Methyl Iodide: Is a known carcinogen and is toxic. Handle with extreme care in a fume hood.
-
Lithium Aluminum Hydride: Is highly reactive with water and can ignite upon contact with moisture. Handle under an inert atmosphere and use appropriate quenching procedures.
-
Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases. Handle with care in a fume hood.
Always consult the Safety Data Sheets for all reagents used in the synthesis before commencing any experimental work.
Conclusion
This compound is a strategically important intermediate in the synthesis of Niraparib and potentially other bioactive molecules. The synthetic route outlined in this guide, proceeding through N-methylation, esterification, and reduction, offers a robust and scalable method for its preparation. A thorough understanding of the chemical principles governing each step, coupled with stringent adherence to safety protocols, is paramount for the successful and safe synthesis of this valuable compound. This guide provides the foundational knowledge and practical protocols to empower researchers in their drug discovery and development endeavors.
References
- Afine Chemicals Limited. (n.d.). NIRAPARIB INTERMEDIATE CAS No. 138229-59-1 Pharmaceutical Intermediates.
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). 5-(Chloromethyl)-1-methyl-1H-indazole. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
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Spectroscopic Characterization of (1-Methyl-1H-indazol-5-YL)methanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound (1-Methyl-1H-indazol-5-YL)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data pertinent to this molecule. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the spectroscopic signature of derivatives like this compound, a key synthetic intermediate, is paramount for unambiguous structural confirmation and purity assessment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole ring system, the methylene protons of the methanol group, and the methyl protons on the nitrogen atom. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar indazole derivatives.[2][3][4][5][6]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.9 | s | - |
| H-7 | ~7.7 | d | ~8.5 |
| H-4 | ~7.6 | s | - |
| H-6 | ~7.3 | dd | ~8.5, ~1.5 |
| -CH₂OH | ~4.8 | s | - |
| N-CH₃ | ~4.1 | s | - |
| -OH | Variable | br s | - |
Causality behind Assignments:
-
The proton at the C-3 position is expected to be a singlet due to the absence of adjacent protons.
-
The protons on the benzene ring (H-4, H-6, and H-7) will show characteristic splitting patterns based on their ortho and meta relationships.
-
The methylene protons of the hydroxymethyl group are expected to appear as a singlet, as are the protons of the N-methyl group.
-
The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration and will likely appear as a broad singlet.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-7a | ~140 |
| C-3a | ~135 |
| C-5 | ~132 |
| C-3 | ~130 |
| C-7 | ~125 |
| C-6 | ~122 |
| C-4 | ~110 |
| -CH₂OH | ~65 |
| N-CH₃ | ~35 |
Causality behind Assignments:
-
The quaternary carbons of the fused ring system (C-3a and C-7a) are expected to appear in the downfield region of the aromatic spectrum.
-
The carbon bearing the hydroxymethyl group (C-5) will be deshielded compared to the other aromatic carbons.
-
The carbon of the hydroxymethyl group will appear in the aliphatic region, typically around 60-70 ppm.
-
The N-methyl carbon will be the most upfield signal in the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.[7][8] The choice of solvent can influence chemical shifts, so consistency is key.[7][8]
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[7][8]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Workflow for NMR Data Acquisition and Analysis:
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- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility and Stability of (1-Methyl-1H-indazol-5-YL)methanol
This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the solubility and stability of (1-Methyl-1H-indazol-5-YL)methanol, a key heterocyclic intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document outlines the critical experimental pathways for characterizing this molecule's physicochemical properties, ensuring robust and reproducible data for downstream applications.
Introduction to this compound: A Molecule of Interest
This compound (CAS No: 1092961-11-9) is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, contributing to a wide range of pharmacological activities.[1] The physicochemical properties of intermediates like this compound, particularly solubility and stability, are fundamental parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately, the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).
While specific experimental data for the solubility and stability of this compound is not extensively documented in publicly available literature, this guide will provide the foundational principles and detailed protocols to empower researchers to generate this critical information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1092961-11-9 | [2][3][4][5] |
| Molecular Formula | C₉H₁₀N₂O | [2][4][5] |
| Molecular Weight | 162.19 g/mol | [2][4][6] |
| Physical Form | Solid | |
| Boiling Point | 332.3 ± 17.0 °C at 760 mmHg | |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [2][4] |
Comprehensive Solubility Profiling
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. The presence of both a polar hydroxyl group and a relatively nonpolar N-methyl indazole ring in this compound suggests a nuanced solubility profile.
Theoretical Considerations
The solubility of this compound is governed by the interplay of its functional groups with the solvent. The methanol group (-CH₂OH) can act as both a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents like water and alcohols. The indazole ring system, with its aromatic character and nitrogen atoms, can participate in various intermolecular interactions, including hydrogen bonding (at the N2 position) and π-π stacking. The N-methylation at position 1 will influence the molecule's polarity and crystal lattice energy compared to its unsubstituted counterpart.
Experimental Workflow for Solubility Determination
A robust method for determining thermodynamic solubility is the shake-flask method. This protocol is considered the gold standard for its accuracy and reliability.
Caption: Shake-Flask Solubility Workflow.
Detailed Protocol for Shake-Flask Solubility Assay
-
Preparation: Add an excess of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a glass vial. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of this compound is used for quantification.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Table 2: Illustrative Solubility Data for this compound (Hypothetical)
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | 50 |
| PBS (pH 7.4) | 37 | 75 |
| Ethanol | 25 | >1000 |
| DMSO | 25 | >10000 |
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of a molecule is mandated by regulatory agencies and is essential for determining its shelf-life, storage conditions, and potential degradation pathways.[7][8] Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify likely degradation products.[7][8]
Rationale for Forced Degradation
The objectives of forced degradation studies are multifaceted:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To establish the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.[8]
Experimental Workflow for Forced Degradation
Caption: Forced Degradation Study Workflow.
Detailed Protocols for Stress Conditions
For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the stress, alongside a control sample stored under ambient conditions. The goal is to achieve 5-20% degradation.[9][10]
-
Acid Hydrolysis:
-
Treat the compound solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Treat the compound solution with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature.
-
At specified time points, withdraw samples and neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light.
-
Monitor the reaction over time and quench if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Separately, reflux a solution of the compound.
-
Sample at various time points and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze the samples after a defined exposure period. The indazole ring, similar to other nitrogen-containing heterocycles, may be susceptible to photo-oxidation or rearrangement.[11]
-
Table 3: Illustrative Forced Degradation Data for this compound (Hypothetical)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | 15% | 2 |
| 0.1 M NaOH | 8 h | 40°C | 10% | 1 |
| 3% H₂O₂ | 12 h | RT | 18% | 3 |
| Dry Heat | 48 h | 80°C | <5% | 0 |
| Photolysis (ICH Q1B) | 7 days | RT | 8% | 1 |
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols for the shake-flask method and forced degradation studies are designed to yield high-quality, reliable data essential for the progression of drug development projects. While specific experimental results for this compound are yet to be widely published, the methodologies outlined herein are universally applicable and adhere to industry best practices and regulatory expectations. The insights gained from these studies will be invaluable for formulation design, analytical method development, and ensuring the overall quality and performance of any future therapeutic agent derived from this promising chemical entity.
References
-
PubChem. (1-methyl-1H-imidazol-5-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Available from: [Link]
-
Lead Sciences. This compound. Available from: [Link]
-
PubChem. (1H-indazol-4-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. (1-methyl-1H-indazol-3-yl)methanol. Available from: [Link]
-
MedCrave. Forced degradation studies. J Anal Pharm Res. 2016;3(6):387‒390. Available from: [Link]
-
El-Yazbi, F. A., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2012. Available from: [Link]
-
Singh, R., & Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2012. Available from: [Link]
-
Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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Yin, H., & Racha, J. Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 2001. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]
-
PubChem. (5-Methyl-1H-indazol-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Available from: [Link]
-
Chen, M. L., et al. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific Reports, 2022. Available from: [Link]
-
ChemUniverse. Request A Quote. Available from: [Link]
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Methodological & Application
Synthesis of Kinase Inhibitors from (1-Methyl-1H-indazol-5-YL)methanol: An Application and Protocol Guide
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity and hydrogen bonding capabilities. These features make it an ideal pharmacophore for targeting the ATP-binding pocket of protein kinases, a family of enzymes frequently implicated in oncogenesis and inflammatory diseases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a critical focus in drug discovery.[2][3]
A number of commercially successful kinase inhibitors, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its therapeutic significance.[1] The 1-methyl-1H-indazole moiety, in particular, offers a strategic substitution pattern that can be exploited for the synthesis of diverse libraries of potential kinase inhibitors. The starting material, (1-Methyl-1H-indazol-5-YL)methanol, provides a versatile handle at the 5-position for a variety of chemical transformations, allowing for the introduction of diverse functionalities to probe the structure-activity relationship (SAR) and optimize pharmacological properties.[4][5]
This comprehensive guide provides detailed application notes and protocols for the synthesis of kinase inhibitors commencing from this compound. We will explore key synthetic strategies, provide step-by-step experimental procedures, and discuss the rationale behind these methodologies, empowering researchers in their quest to develop novel therapeutics.
Strategic Synthetic Pathways from this compound
The synthetic journey from this compound to a diverse array of kinase inhibitors hinges on the strategic functionalization of the hydroxymethyl group at the 5-position. This can be broadly categorized into two primary approaches:
-
Oxidation to the Aldehyde: The benzylic alcohol can be oxidized to the corresponding aldehyde, 1-Methyl-1H-indazole-5-carbaldehyde. This aldehyde is a versatile intermediate for subsequent reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[6][7]
-
Conversion to a Halomethyl or Mesyloxymethyl Intermediate: The hydroxyl group can be transformed into a good leaving group, such as a chloride or a mesylate. This activates the benzylic position for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.[8][9][10]
These primary intermediates open the door to a plethora of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, which are instrumental in constructing the complex molecular architectures of many kinase inhibitors.[11][12][13][14][15]
Figure 1: Key synthetic transformations of this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to 1-Methyl-1H-indazole-5-carbaldehyde
The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. Over-oxidation to the carboxylic acid can be a significant side reaction. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite provides a mild and efficient method for this conversion.[16][17]
Materials:
-
This compound
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, ~10 mL/mmol) at 0 °C (ice bath), add an aqueous solution of potassium bromide (0.1 eq) and sodium bicarbonate (2.0 eq).
-
Add a catalytic amount of TEMPO (0.01 eq).
-
Slowly add sodium hypochlorite solution (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically turn yellow-orange.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Methyl-1H-indazole-5-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-Methyl-1H-indazole-5-carbaldehyde |
| Typical Yield | 85-95% |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C |
Protocol 2: Synthesis of 5-(Chloromethyl)-1-methyl-1H-indazole
The conversion of the benzylic alcohol to a chloride is a common strategy to prepare for nucleophilic substitution or cross-coupling reactions. Thionyl chloride is a widely used reagent for this transformation.[8][10]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~15 mL/mmol).
-
Cool the solution to 0 °C (ice bath).
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-(Chloromethyl)-1-methyl-1H-indazole can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-(Chloromethyl)-1-methyl-1H-indazole |
| Typical Yield | >90% |
| Reaction Time | 2-5 hours |
| Temperature | Reflux |
Protocol 3: Reductive Amination with 1-Methyl-1H-indazole-5-carbaldehyde
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of kinase inhibitors to introduce amine-containing side chains.[18][19][20]
Materials:
-
1-Methyl-1H-indazole-5-carbaldehyde
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of 1-Methyl-1H-indazole-5-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (DCE, ~20 mL/mmol), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Workflow for the reductive amination of 1-Methyl-1H-indazole-5-carbaldehyde.
Application in the Synthesis of Axitinib Analogs
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. Its synthesis provides an excellent case study for the application of the methodologies described above. The core of Axitinib is a 3-substituted-1H-indazole. While the published syntheses of Axitinib itself may start from different indazole precursors, the functionalization of a 1-methyl-1H-indazole scaffold at the 5- or 6-position with a side chain often involves similar palladium-catalyzed cross-coupling reactions.[4][5][21][22]
For instance, a 5-halo-1-methyl-1H-indazole, which can be derived from this compound, could undergo a Suzuki coupling with a suitable boronic acid or ester to introduce an aryl or heteroaryl group, a common feature in many kinase inhibitors.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potential kinase inhibitors. The protocols detailed in this guide for its oxidation, halogenation, and subsequent functionalization via reductive amination and other key reactions provide a solid foundation for researchers in drug discovery. The adaptability of the indazole scaffold, coupled with the power of modern synthetic methodologies, ensures that this privileged structure will continue to play a pivotal role in the development of next-generation targeted therapies.
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Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PMC. [Link]
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Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers (RSC Publishing). [Link]
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C−H functionalization of 2H‐indazoles. ResearchGate. [Link]
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Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. PrepChem.com. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ResearchGate. [Link]
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Indazole synthesis. Organic Chemistry Portal. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
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Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]
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Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
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An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link]
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5-(Chloromethyl)-1-methyl-1H-indazole. ChemBK. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. Arkivoc. [Link]
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Ozonolysis Products of N-Mesyl- and N-Tosyl-2-(cycloalk-1-en-1-yl)anilines in the Synthesis of Benzo-Fused N,N-Heterocycles. ResearchGate. [Link]
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A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. ResearchGate. [Link]
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7-Methyl-1H-indazole-5-carbaldehyde. PubChem. [Link]
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Application Note: High-Throughput Synthesis of a Novel Aryl Ether Library from (1-Methyl-1H-indazol-5-YL)methanol for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This application note details a robust, high-throughput protocol for the parallel synthesis of a diverse library of aryl ethers derived from (1-Methyl-1H-indazol-5-YL)methanol. Leveraging the efficiency of the Mitsunobu reaction in a 96-well plate format, this methodology enables the rapid generation of novel indazole derivatives for screening in drug discovery programs.[4][5] The protocol emphasizes solution-phase synthesis for its scalability and the ease of purification of the final compounds.[6][7]
Introduction: The Significance of the Indazole Scaffold and Parallel Synthesis
Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][8] The strategic functionalization of the indazole nucleus is a cornerstone of modern medicinal chemistry. This compound is a versatile building block, presenting a primary alcohol for diverse chemical transformations.
Parallel synthesis has emerged as a critical tool in drug discovery, allowing for the simultaneous creation of large, focused libraries of compounds.[9][10] This approach significantly accelerates the hit-to-lead optimization process by enabling a rapid exploration of the structure-activity relationship (SAR). This application note provides a detailed workflow for the efficient parallel synthesis of a library of aryl ethers, demonstrating the utility of this compound as a key intermediate.
Strategic Approach: The Mitsunobu Reaction in Parallel Synthesis
The Mitsunobu reaction is a powerful and reliable method for the conversion of primary and secondary alcohols to a wide array of functional groups, including esters and ethers, with inversion of stereochemistry where applicable.[4] Its mild reaction conditions and tolerance of various functional groups make it highly suitable for high-throughput synthesis.
In this workflow, we employ a solution-phase Mitsunobu reaction to couple this compound with a diverse panel of phenolic compounds. This strategy allows for the generation of a library of novel aryl ethers, each with unique electronic and steric properties, which can be invaluable for probing interactions with biological targets.
Caption: High-throughput parallel synthesis workflow.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, but can be scaled as needed.
3.1. Materials and Reagents
-
This compound
-
A diverse library of phenolic compounds
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well deep-well plates
-
Automated liquid handler (optional, but recommended for high throughput)
-
Parallel purification system (e.g., preparative HPLC-MS)
3.2. Reagent Stock Solution Preparation
-
This compound Stock Solution (0.2 M): Dissolve the required amount of this compound in anhydrous THF.
-
Phenol Library Stock Solutions (0.25 M): In a 96-well plate, dissolve each unique phenol in anhydrous THF.
-
Mitsunobu Reagent Stock Solution (0.3 M PPh₃, 0.3 M DIAD): In a separate flask, dissolve triphenylphosphine in anhydrous THF. Cool the solution to 0 °C in an ice bath, then slowly add the diisopropyl azodicarboxylate. Caution: The addition of DIAD to PPh₃ is exothermic.
3.3. Parallel Mitsunobu Reaction
-
To each well of a 96-well deep-well plate, add 200 µL of the this compound stock solution (0.04 mmol).
-
To each corresponding well, add 200 µL of the appropriate phenol stock solution (0.05 mmol, 1.25 eq).
-
Add 200 µL of the Mitsunobu reagent stock solution (0.06 mmol, 1.5 eq) to each well.
-
Seal the 96-well plate and shake at room temperature for 12-18 hours.
Caption: Mitsunobu etherification reaction scheme.
3.4. High-Throughput Work-up and Purification
-
Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ to each well.
-
Extract the products by adding 500 µL of EtOAc to each well, shaking vigorously, and then allowing the layers to separate.
-
Transfer the organic layer to a new 96-well plate.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous Na₂SO₄.
-
Evaporate the solvent using a centrifugal evaporator.
-
Redissolve the crude product in a suitable solvent (e.g., DMSO/methanol) for purification.
-
Purify the library using an automated parallel preparative HPLC-MS system.[11][12][13]
Representative Data
The following table presents representative results for the parallel synthesis of a small, diverse set of aryl ethers from this compound.
| Entry | Phenol | Product Structure | Yield (%) | Purity (%) |
| 1 | Phenol | 5-(Phenoxymethyl)-1-methyl-1H-indazole | 85 | >95 |
| 2 | 4-Methoxyphenol | 5-((4-Methoxyphenoxy)methyl)-1-methyl-1H-indazole | 82 | >95 |
| 3 | 4-Chlorophenol | 5-((4-Chlorophenoxy)methyl)-1-methyl-1H-indazole | 78 | >95 |
| 4 | 2-Naphthol | 1-Methyl-5-(naphthalen-2-yloxymethyl)-1H-indazole | 75 | >95 |
| 5 | 4-Nitrophenol | 1-Methyl-5-((4-nitrophenoxy)methyl)-1H-indazole | 90 | >95 |
| 6 | 2,6-Dimethylphenol | 5-((2,6-Dimethylphenoxy)methyl)-1-methyl-1H-indazole | 65 | >95 |
Yields and purities are hypothetical and representative of typical outcomes for this type of reaction.
Conclusion
This application note provides a comprehensive and efficient protocol for the parallel synthesis of a library of novel this compound-derived aryl ethers. The use of solution-phase chemistry combined with a high-throughput Mitsunobu reaction and automated purification allows for the rapid generation of high-purity compounds for biological screening. This methodology is a valuable tool for accelerating drug discovery programs targeting the versatile indazole scaffold.
References
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Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and Bioengineering, 61(2), 95–106.
- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860.
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1646–1677.
- Hall, D. G. (Ed.). (2011). Combinatorial chemistry and parallel synthesis. John Wiley & Sons.
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Indazole scaffold: a generalist for marketed and clinical drugs. (2025). ResearchGate.
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Bentham Science.
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem. Retrieved January 19, 2026, from [Link]
-
An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (2024). ACS Publications.
- High-Throughput Purification of Single Compounds and Libraries. (2004).
-
An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Preparative Purification Solutions in Drug Discovery Synthesis. (2025). YouTube.
-
Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis. (2025). ResearchGate.
- Brosse, N., Pinto, M.-F., Bodiguel, J., & Jamart-Grégoire, B. (2000). A New Synthetic Route to Protected α-Hydrazinoesters in High Optical Purity Using the Mitsunobu Protocol. The Journal of Organic Chemistry, 65(15), 4565–4569.
-
Parallel Synthesis and Library Design. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). MDPI.
-
Parallel Synthesis. (n.d.). BioDuro. Retrieved January 19, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Development of a continuous process: a perspective for Mitsunobu reaction. (2021). Indian Academy of Sciences.
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Application Notes: Synthesis and Evaluation of ALK5 Inhibitors Utilizing a (1-Methyl-1H-indazol-5-YL)methanol Scaffold
For Research Use Only.
Introduction: The Therapeutic Promise of ALK5 Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, apoptosis, and immune response.[1] This pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, Activin receptor-like kinase 5 (ALK5).[1][2] Activated ALK5 propagates the signal by phosphorylating intracellular effector proteins, SMAD2 and SMAD3.[3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][3]
Dysregulation of the TGF-β/ALK5 pathway is a key driver in the pathogenesis of numerous diseases, most notably in fibrosis (of the liver, kidney, and lung) and in cancer, where it can promote tumor growth, invasion, and immune evasion.[1][4][5] Consequently, the development of small molecule inhibitors that specifically target the kinase activity of ALK5 has become a highly attractive therapeutic strategy.[6][7] These inhibitors function by blocking the ATP-binding site of ALK5, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.[1]
This document provides a detailed guide for the synthesis and biological evaluation of a potent class of ALK5 inhibitors built upon a core chemical structure derived from (1-Methyl-1H-indazol-5-YL)methanol. This key intermediate serves as a versatile scaffold for creating potent and selective inhibitors, as exemplified by compounds explored in recent medicinal chemistry literature.[8][9]
The ALK5 Signaling Pathway: A Target for Intervention
The canonical TGF-β/ALK5 signaling cascade is a linear pathway that offers a clear point of intervention. Inhibiting the kinase function of ALK5 is the most direct approach to shutting down the entire downstream pathway, thereby mitigating its pathological effects.
Caption: Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
Synthetic Strategy: From Indazole Methanol to Imidazole-Based Inhibitor
The synthesis of potent ALK5 inhibitors often involves the construction of a substituted imidazole core. The following protocol outlines a representative synthesis where this compound is a crucial starting material. The overall strategy involves:
-
Oxidation: Conversion of the starting alcohol to the corresponding aldehyde.
-
Condensation: Formation of a key α-bromoketone intermediate.
-
Hantzsch-type Cyclization: Construction of the central imidazole ring.
-
Nucleophilic Aromatic Substitution (SNAr): Installation of the final amine side chain.
This multi-step synthesis requires careful control of reaction conditions and rigorous purification of intermediates.
Caption: High-Level Synthetic Workflow for an Indazole-Based ALK5 Inhibitor.
Part 1: Detailed Synthetic Protocol
Objective: To synthesize a potent ALK5 inhibitor, exemplified by an N-benzyl-4-(1-methyl-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine derivative.[8]
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Step 1.1: Oxidation of this compound to 1-Methyl-1H-indazole-5-carbaldehyde
-
Rationale: The initial alcohol must be converted to an aldehyde to facilitate the subsequent Claisen-Schmidt condensation. Dess-Martin periodinane (DMP) is a mild and effective oxidizing agent for this transformation, minimizing over-oxidation to the carboxylic acid.
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude aldehyde can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
-
Step 1.2: Synthesis of 1-(1-Methyl-1H-indazol-5-yl)-3-(6-methylpyridin-2-yl)prop-2-en-1-one
-
Rationale: A Claisen-Schmidt condensation between the aldehyde from Step 1.1 and 2-acetyl-6-methylpyridine forms the α,β-unsaturated ketone (chalcone) backbone required for constructing the final heterocyclic system.
-
Procedure:
-
Dissolve 1-Methyl-1H-indazole-5-carbaldehyde (1.0 eq) and 2-acetyl-6-methylpyridine (1.05 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (KOH, 2.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-16 hours. A precipitate should form.
-
Filter the solid precipitate, wash with cold ethanol and then water to remove excess base.
-
Dry the solid under vacuum to yield the desired enone.
-
Step 1.3: Synthesis of 2-Bromo-1-(1-methyl-1H-indazol-5-yl)-3-(6-methylpyridin-2-yl)propan-1-one
-
Rationale: Bromination of the enone at the α-position is necessary to create the electrophilic center for the subsequent imidazole ring closure. Copper(II) bromide is an effective reagent for this transformation.
-
Procedure:
-
Suspend the enone from Step 1.2 (1.0 eq) and Copper(II) bromide (CuBr₂, 2.2 eq) in a mixture of ethyl acetate and chloroform.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the solid copper(I) bromide.
-
Wash the filtrate with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude α-bromoketone is often used directly in the next step.
-
Step 1.4: Synthesis of 4-(1-Methyl-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine
-
Rationale: This step involves a Hantzsch-type condensation reaction between the α-bromoketone and guanidine to form the 2-amino-imidazole core, a common pharmacophore in kinase inhibitors.
-
Procedure:
-
Dissolve the crude α-bromoketone from Step 1.3 (1.0 eq) in 2-methoxyethanol.
-
Add guanidine carbonate (1.5 eq) to the solution.
-
Heat the mixture to 120-130 °C and stir for 3-4 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Basify the mixture with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. Purify by column chromatography if necessary.
-
Step 1.5: Final Product Synthesis via SNAr Reaction
-
Rationale: A nucleophilic aromatic substitution (SNAr) reaction is used to couple the 2-amino-imidazole core with a substituted benzylamine. The choice of base and solvent is critical for driving the reaction to completion.[10][11]
-
Procedure:
-
To a solution of the 2-amino-imidazole from Step 1.4 (1.0 eq) and an appropriately substituted benzylamine (e.g., (3-fluorophenyl)methanamine, 1.2 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N).[11]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel or by preparative HPLC to yield the target ALK5 inhibitor.
-
Part 2: Characterization and Biological Evaluation
Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR): Confirm the structure of the final compound and all key intermediates using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): Determine the molecular weight of the final compound using high-resolution mass spectrometry (HRMS) to confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. Purity should ideally be >95% for use in biological assays.
In Vitro ALK5 Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against recombinant human ALK5 kinase.
-
Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5. The ADP-Glo™ assay is a common method that quantifies ADP production, which is directly proportional to kinase activity.[12][13][14]
-
Materials:
-
Recombinant human ALK5 (TGFβR1) kinase[12]
-
ALK5 peptide substrate (e.g., Casein)[15]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Synthesized inhibitor and reference inhibitor (e.g., Galunisertib, SB431542)[16]
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)[14]
-
White, opaque 384-well plates
-
Luminometer plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).[12]
-
Reaction Setup: In a 384-well plate, add the components in the following order:
-
Kinase Assay Buffer
-
Diluted inhibitor or vehicle (DMSO) for positive/negative controls.
-
ALK5 peptide substrate.
-
Recombinant ALK5 enzyme.
-
-
Initiation: Start the kinase reaction by adding a solution of ATP (final concentration typically at or near the Km for ALK5).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[12]
-
Detection: Stop the reaction and measure kinase activity by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This involves two steps: first, adding ADP-Glo™ Reagent to deplete unused ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[13]
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound Example | ALK5 IC₅₀ (nM) | Assay Type |
| Galunisertib (LY2157299) | 56 | Cell-free |
| SB525334 | 14.3 | Cell-free |
| SB431542 | 94 | Cell-free |
| A-83-01 | 12 | Cell-free |
Table adapted from publicly available data.[13][16]
Cellular Assay: Inhibition of TGF-β-Induced SMAD2 Phosphorylation
Objective: To confirm the compound's mechanism of action in a cellular context by measuring the inhibition of SMAD2 phosphorylation.
-
Rationale: A potent ALK5 inhibitor should block the phosphorylation of its direct substrate, SMAD2, in response to TGF-β stimulation in cells. This can be quantified using methods like Western Blot or high-content immunofluorescence.[17][18][19]
-
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).[18]
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
Synthesized inhibitor.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibody against phospho-SMAD2 (Ser465/467) and a loading control (e.g., total SMAD2 or GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate for detection.
-
-
Procedure (Western Blot):
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation: Reduce basal signaling by incubating cells in low-serum medium for 12-24 hours.[17]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the synthesized inhibitor (or vehicle control) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary anti-p-SMAD2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-SMAD2 and normalize to the loading control. Determine the cellular IC₅₀ for p-SMAD2 inhibition.[17]
-
Conclusion
The synthetic pathway starting from this compound provides a reliable and adaptable route to a promising class of imidazole-based ALK5 inhibitors. The protocols outlined herein offer a comprehensive framework for the chemical synthesis, purification, and biological characterization of these compounds. Successful execution of these experiments will enable the identification of novel and potent modulators of the TGF-β signaling pathway, providing valuable tool compounds for basic research and potential starting points for therapeutic drug discovery programs targeting fibrosis and cancer.
References
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- Patsnap Synapse. (2024). What are ALK5 inhibitors and how do they work?.
- N/A. (N/A). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. MDPI.
- BPS Bioscience. (N/A). TGFßR1 (ALK5) Kinase Assay Kit. BPS Bioscience.
- N/A. (2007).
- N/A. (N/A). TGFßR1 (ALK5), Active. N/A.
- N/A. (N/A). Growth Differentiation Factor-9 Signaling Is Mediated by the Type I Receptor, Activin Receptor-Like Kinase 5. Molecular Endocrinology.
- Benchchem. (N/A). In Vitro Kinase Assay of Alk5-IN-30: A Technical Guide. Benchchem.
- Benchchem. (N/A). How to address low p-SMAD2 inhibition with Alk5-IN-33. Benchchem.
- N/A. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
- N/A. (N/A). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
- BPS Bioscience. (N/A). TGFßR1 (ALK5) Kinase Assay Kit. BPS Bioscience.
- Reaction Biology. (N/A). ALK5/TGFBR1 Kinase Assay Service. Reaction Biology.
- N/A. (N/A). The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β. PMC - PubMed Central.
- N/A. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.
- N/A. (2023).
- N/A. (2023).
- N/A. (N/A). HTRF Human and Mouse Phospho-SMAD2 (Ser465/467) Detection Kit, 500 Assay Points. N/A.
- Selleck Chemicals. (N/A).
- N/A. (N/A). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). PubMed.
- N/A. (N/A). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. N/A.
- N/A. (2018). 4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors. Preprints.org.
- Benchchem. (N/A). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
- N/A. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed.
- N/A. (N/A). Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. PubMed.
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Application Notes and Protocols for the Derivatization of (1-Methyl-1H-indazol-5-YL)methanol for SAR Studies
Introduction: The Indazole Scaffold and the Imperative of SAR Studies
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents across a range of disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for molecular design, allowing for precise modulation of physicochemical properties and biological activity.[1][2] Among the various substituted indazoles, (1-Methyl-1H-indazol-5-YL)methanol presents a particularly attractive starting point for structure-activity relationship (SAR) studies. The primary alcohol at the C5 position provides a convenient handle for a multitude of chemical transformations, enabling the systematic exploration of how modifications at this position impact target binding and overall pharmacological profile.
This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound. We will delve into the rationale behind key experimental choices, offering field-proven insights to guide researchers in the synthesis and characterization of novel indazole derivatives for robust SAR campaigns.
Strategic Derivatization of the C5-Methanol Moiety
The primary alcohol of this compound is amenable to a variety of functional group interconversions. The two most common and impactful strategies for initial SAR exploration are the formation of ethers and esters. These modifications allow for a systematic evaluation of the influence of sterics, electronics, and hydrogen bonding potential at the C5 position on biological activity.
Core Derivatization Strategies
Figure 2: Step-by-step workflow for Williamson ether synthesis.
Detailed Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: Adding NaH at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ester Synthesis via Steglich Esterification
For the synthesis of esters, particularly with acid-sensitive substrates or sterically hindered carboxylic acids, the Steglich esterification is a superior choice over the Fischer esterification. [3][4][5]It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). [3][4][5] Rationale: This method proceeds under mild, neutral conditions, avoiding the harsh acidic environment of the Fischer esterification which could potentially lead to side reactions with the indazole core. [4][6] Experimental Workflow:
Figure 3: Step-by-step workflow for Steglich esterification.
Detailed Protocol:
-
Preparation: To a round-bottom flask, add the carboxylic acid (R'-COOH, 1.2 eq), this compound (1.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Dissolution: Dissolve the components in anhydrous dichloromethane (DCM).
-
Coupling Agent: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. [4]DMAP acts as an acyl transfer catalyst, enhancing the reaction rate and preventing side reactions. [3]4. Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
-
Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Workup: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization and Validation of Derivatives
Rigorous characterization of each synthesized derivative is paramount for the integrity of the subsequent SAR data. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of purity. | Appearance of new signals corresponding to the introduced alkyl/acyl group and shifts in the signals of the methylene protons adjacent to the oxygen. [7][8] |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product. | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the derivative. [7][8] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a pure compound. |
Data Presentation for SAR Analysis
Systematic tabulation of biological activity data alongside the corresponding structural modifications is essential for discerning meaningful SAR trends.
| Compound ID | R Group (Ether/Ester) | Structure | Biological Activity (e.g., IC₅₀, µM) |
| Starting Material | -H | This compound | Baseline |
| Derivative 1 | -CH₃ (Ether) | (1-Methyl-1H-indazol-5-yl)methoxymethyl | TBD |
| Derivative 2 | -CH₂Ph (Ether) | Benzyl (1-methyl-1H-indazol-5-yl)methyl ether | TBD |
| Derivative 3 | -C(O)CH₃ (Ester) | (1-Methyl-1H-indazol-5-yl)methyl acetate | TBD |
| Derivative 4 | -C(O)Ph (Ester) | (1-Methyl-1H-indazol-5-yl)methyl benzoate | TBD |
Conclusion
The derivatization of this compound via the protocols outlined in this guide provides a robust and efficient platform for conducting comprehensive SAR studies. By systematically modifying the C5-methanol moiety, researchers can gain critical insights into the structural requirements for optimal biological activity, thereby accelerating the drug discovery and development process. The provided workflows, rooted in established chemical principles and supported by rigorous analytical validation, are designed to empower scientists to confidently explore the chemical space around this important pharmacological scaffold.
References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved January 19, 2026, from [Link]
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Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Mitsunobu Reaction. (2019, August 26). Retrieved January 19, 2026, from [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (n.d.). Retrieved January 19, 2026, from [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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(Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, May 12). Retrieved January 19, 2026, from [Link]
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Show how you would use the Williamson ether synthesis to prepare ... - Pearson. (n.d.). Retrieved January 19, 2026, from [Link]
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Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 19, 2026, from [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
UNIVERSITY 3F ALBERTA hvestigation of Stereoselection by the Mitsunobu Reaction and Modification of the Hendnckson Reaction Jias. (n.d.). Retrieved January 19, 2026, from [Link]
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Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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¹H NMR spectrum of compound (4). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024, April 23). Retrieved January 19, 2026, from [Link]
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Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. (n.d.). Retrieved January 19, 2026, from [Link]
-
-
Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of Benzyl Acetate Through Fischer Esterification Reaction | PDF - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
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Steglich esterification - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (2023, December 9). Retrieved January 19, 2026, from [Link]
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Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Acid to Ester - Common Conditions. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7). Retrieved January 19, 2026, from [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of the (1-Methyl-1H-indazol-5-YL)methanol Scaffold
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal framework for targeting various enzymes and receptors. Molecules like the tyrosine kinase inhibitor Axitinib and the antiemetic Granisetron feature this core structure, highlighting its therapeutic versatility.[2]
(1-Methyl-1H-indazol-5-YL)methanol, in particular, serves as a versatile building block.[3][4] The methyl group at the N1 position prevents unwanted side reactions, while the hydroxymethyl group at the C5 position offers a handle for further synthetic elaboration. However, the true power of this scaffold is unlocked through the functionalization of its aromatic core. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6]
This guide provides detailed protocols and technical insights for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the this compound system. The focus is on providing not just a series of steps, but the underlying chemical logic to empower researchers to adapt and optimize these powerful transformations.
Prerequisite: Activation of the Indazole Core for Cross-Coupling
A critical prerequisite for the cross-coupling reactions detailed below is the presence of a suitable leaving group, typically a halide (Br, I) or a triflate, on the indazole ring. The C-H bonds of the benzene portion of the indazole are generally unreactive under standard cross-coupling conditions. Therefore, the starting material, this compound, must first be halogenated.
A common and effective strategy is the regioselective bromination of the indazole core. For instance, direct C7 bromination of 4-substituted indazoles has been achieved with high efficiency.[7] For the purposes of the following protocols, we will assume the use of a pre-halogenated substrate, such as (X-Bromo-1-methyl-1H-indazol-5-yl)methanol , where 'X' represents a position on the aromatic ring (e.g., 3, 4, 6, or 7) that has been selectively functionalized.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[5][8] The reaction couples an organoboron species (typically a boronic acid) with an organohalide. Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[9]
Causality Behind Component Selection
-
Catalyst/Ligand System: The choice of the palladium catalyst and phosphine ligand is paramount. A complex like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often highly effective for heteroaromatic systems.[10] The dppf ligand provides both the electron-richness and steric bulk necessary to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation. The choice of base, such as K₂CO₃ or NaOH, can significantly impact reaction rates and yields.[6][11]
-
Solvent System: A biphasic solvent system, often a mixture of an organic solvent (like 1,4-dioxane, DME, or an alcohol-water mixture) and water, is used.[8][10][11] This system effectively dissolves both the organic-soluble aryl halide and the water-soluble inorganic base and boronate intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the (X-Bromo-1-methyl-1H-indazol-5-yl)methanol (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and the solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring for 4–12 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.[6] Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Pd(dppf)Cl₂ is a robust pre-catalyst, often showing high activity for heteroaryl halides.[10] |
| Ligand | dppf, SPhos, XPhos | If using a simple Pd source like Pd(OAc)₂, a ligand must be added separately. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Stronger bases can sometimes accelerate the reaction but may also promote side reactions.[12] |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, EtOH/H₂O | The water component is essential for dissolving the base and facilitating boronate formation.[11] |
| Temperature | 80–100 °C | Heating is typically required to drive the reaction to completion. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and materials science.[13][14] It enables the coupling of primary and secondary amines with aryl halides under relatively mild conditions, replacing harsher classical methods.[13][15]
Causality Behind Component Selection
-
Ligand Choice is Critical: This reaction is highly sensitive to the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential.[16] They promote the challenging reductive elimination step, which forms the C-N bond, and stabilize the low-coordinate palladium intermediates. For indazole substrates, ligands like tBuXPhos have shown excellent performance.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, though carbonates and phosphates can also be effective, particularly for less challenging couplings.[15]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[14]
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the (X-Bromo-1-methyl-1H-indazol-5-yl)methanol (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv.). Note: Solid reagents should be added in a glovebox or under a strong counterflow of inert gas.
-
Solvent and Amine: Add the anhydrous solvent (e.g., toluene), followed by the primary or secondary amine (1.1–1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture to 90–110 °C for 6–24 hours. Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the N-arylated indazole product.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.[15] |
| Ligand | RuPhos, BrettPhos, tBuXPhos | The choice is highly dependent on the amine; sterically hindered amines may require specific ligands.[16] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base suitable for a wide range of amines. Weaker bases may be used for more reactive substrates. |
| Solvent | Toluene, 1,4-Dioxane | Solvents must be anhydrous to ensure the efficacy of the strong base.[14] |
| Temperature | 90–110 °C | Thermal energy is required to overcome the activation barrier, especially for the reductive elimination step. |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira coupling is a powerful method for linking terminal alkynes with aryl or vinyl halides, providing direct access to conjugated enynes and arylalkynes.[17][18] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[19]
Causality Behind Component Selection
-
Dual Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl halide through oxidative addition. The copper(I) co-catalyst (CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step with the palladium complex.[18]
-
Amine Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role. It deprotonates the terminal alkyne and often acts as the solvent for the reaction.[20]
-
Reaction Conditions: Sonogashira couplings can often be performed under milder conditions, sometimes at room temperature, compared to Suzuki or Buchwald-Hartwig reactions.[17] However, rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a major potential side reaction.[21]
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk tube, add the (X-Bromo-1-methyl-1H-indazol-5-yl)methanol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 1-2 mol%).
-
Inert Atmosphere: Thoroughly degas the vessel by subjecting it to several cycles of vacuum and backfilling with an inert gas.
-
Reagent Addition: Under inert atmosphere, add the solvent (e.g., anhydrous THF or Et₃N) and the amine base (if not already used as the solvent, e.g., Et₃N, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1–1.3 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature to 50 °C for 2–12 hours. Monitor for the consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.
Data Summary: Sonogashira Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃ | Pre-formed complexes are often more reliable. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate. Copper-free methods exist but often require different conditions.[18] |
| Base | Et₃N, DIPA | Acts as both a base and often the solvent. Must be anhydrous. |
| Solvent | Et₃N, THF, DMF | The choice can influence reaction rates and solubility of intermediates.[20] |
| Temperature | 25–50 °C | Generally milder than other cross-coupling reactions. |
Visualization: Sonogashira Dual Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Semantic Scholar. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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This compound. Lead Sciences. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl- 1 H -indazol-5-yl) ethan-1-one derivatives and evaluations. Sciforum. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]
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Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. NIH National Library of Medicine. Available at: [Link]
-
(1-Methyl-1H-imidazol-5-yl)methanol | 38993-84-9. J&K Scientific. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Book Chapter. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available at: [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. NIH National Library of Medicine. Available at: [Link]
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The use of methanol as a C1 building block. Nature Research. Available at: [Link]
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(1-methyl-1H-imidazol-5-yl)methanol. PubChem. Available at: [Link]
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The use of methanol as a C1 building block. ResearchGate. Available at: [Link]
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Application Notes & Protocols: (1-Methyl-1H-indazol-5-YL)methanol in Fragment-Based Drug Design
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the fragment (1-Methyl-1H-indazol-5-YL)methanol in fragment-based drug design (FBDD). We will explore the rationale for its selection, detailing its physicochemical properties and the strategic advantages conferred by its indazole core and reactive methanol handle. This guide furnishes detailed, field-proven protocols for primary screening, orthogonal hit validation, and thermodynamic characterization using state-of-the-art biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), X-ray Crystallography, and Isothermal Titration Calorimetry (ITC). Finally, we delineate rational strategies for the subsequent hit-to-lead evolution, leveraging structural and computational insights to transform this high-value fragment into a potent lead compound.
Introduction: The Strategic Value of this compound in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity (μM to mM range).[3][4] These simple, efficient binding events provide high-quality chemical starting points that can be optimized into potent, drug-like leads with superior physicochemical properties.
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5][6][7] Its rigid, bicyclic nature and defined hydrogen-bonding capabilities make it an ideal anchor for engaging with protein targets. The specific fragment, this compound, has been strategically selected for its adherence to the "Rule of Three" and its inherent potential for chemical elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Compliance | Rationale for Importance |
| Molecular Formula | C₉H₁₀N₂O | N/A | Defines the elemental composition. |
| Molecular Weight | 162.19 g/mol | Yes (< 300 Da) | Ensures higher probability of fitting into small pockets and higher ligand efficiency. |
| cLogP | ~1.3 | Yes (≤ 3) | Balances solubility and lipophilicity, reducing the risk of non-specific binding. |
| H-Bond Donors | 1 (from -OH) | Yes (≤ 3) | Provides a key interaction point without excessive polarity. |
| H-Bond Acceptors | 2 (N2 of indazole, O of -OH) | Yes (≤ 3) | Offers specific hydrogen bonding opportunities with the target protein. |
| Rotatable Bonds | 1 | Yes (≤ 3) | Low conformational entropy penalty upon binding. |
The methylation at the N1 position serves a crucial purpose: it removes tautomeric ambiguity, ensuring a consistent hydrogen bond donor/acceptor pattern from the pyrazole ring. The methanol group at the C5 position is not merely a solubilizing feature; it is a strategically placed growth vector , providing a reactive handle for chemists to elaborate the fragment into a more potent and selective molecule during the hit-to-lead phase.
Sources
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- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Scalable Synthesis of (1-Methyl-1H-indazol-5-YL)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for (1-Methyl-1H-indazol-5-YL)methanol, a pivotal intermediate in the development of various pharmaceutical agents, most notably as a key building block for the PARP inhibitor Niraparib. The protocols provided are designed for successful scale-up, addressing critical process parameters, safety considerations, and in-process controls essential for manufacturing environments. The synthesis involves an efficient Vilsmeier-Haack formylation of 1-methyl-1H-indazole to produce the key aldehyde intermediate, followed by a safe and selective reduction to the desired this compound.
Introduction: The Significance of this compound in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its ability to mimic the indole ring system and participate in crucial hydrogen bonding interactions with biological targets.[1] This has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory agents like Bendazac and Benzydamine, and oncology treatments such as Pazopanib.[1]
This compound has emerged as a particularly valuable intermediate, primarily due to its integral role in the synthesis of Niraparib (Zejula®), a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] Niraparib is a cornerstone in the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[1] The efficient and scalable production of this compound is therefore a critical aspect of the Niraparib supply chain and serves as a model for the synthesis of other indazole-based drug candidates.
This application note provides a detailed, field-proven methodology for the synthesis of this compound, with a focus on scalability and process robustness.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis is strategically divided into two key transformations, as illustrated in the workflow diagram below. This approach allows for the isolation and purification of the intermediate, 1-methyl-1H-indazole-5-carbaldehyde, ensuring high purity of the final product.
Figure 1: Overall synthetic workflow.
Detailed Protocols and Methodologies
Step 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-indazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]
3.1.1. Reaction Scheme
Figure 2: Vilsmeier-Haack formylation.
3.1.2. Scalable Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1-Methyl-1H-indazole | 132.16 | 10.0 | 75.7 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 17.4 | 113.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50.0 | - |
| Dichloromethane (DCM) | 84.93 | 100.0 | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Vilsmeier Reagent Formation: To a clean, dry, and inerted reactor, charge N,N-dimethylformamide (DMF). Cool the reactor to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) to the DMF, maintaining the temperature below 10 °C. The addition is highly exothermic. Stir the mixture at 0-5 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 1-methyl-1H-indazole in dichloromethane (DCM). Slowly add this solution to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding it to a mixture of ice and water. This step is highly exothermic and releases HCl gas; ensure adequate ventilation and control of the addition rate.
-
Neutralization and Extraction: Adjust the pH of the aqueous layer to 7-8 with a saturated solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 L). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. The crude 1-methyl-1H-indazole-5-carbaldehyde can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a crystalline solid.
3.1.3. In-Process Controls and Optimization
-
Temperature Control: Strict temperature control during the formation of the Vilsmeier reagent and the subsequent formylation is critical to minimize side reactions.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.
-
Quenching: The quenching step must be performed with extreme caution due to its exothermic nature and gas evolution.
Step 2: Selective Reduction of 1-Methyl-1H-indazole-5-carbaldehyde
The reduction of the aldehyde to the primary alcohol is a crucial step. While powerful reducing agents like lithium aluminum hydride (LAH) are effective on a lab scale, their use in large-scale synthesis is often limited by safety concerns and cost. Sodium borohydride (NaBH₄) presents a safer, more economical, and highly selective alternative for this transformation.[4]
3.2.1. Reaction Scheme
Figure 3: Sodium borohydride reduction.
3.2.2. Scalable Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1-Methyl-1H-indazole-5-carbaldehyde | 160.17 | 10.0 | 62.4 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.8 | 74.0 |
| Methanol | 32.04 | 100.0 | - |
| Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Dissolution: In a suitable reactor, dissolve 1-methyl-1H-indazole-5-carbaldehyde in methanol. Cool the solution to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The addition may cause gas evolution (hydrogen).
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0-5 °C.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and ethyl acetate to the residue. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 L).
-
Purification and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The final product, this compound, can be purified by recrystallization from an appropriate solvent, such as ethyl acetate or a mixture of methanol and water, to yield a high-purity crystalline solid.[5]
3.2.3. In-Process Controls and Optimization
-
Stoichiometry of NaBH₄: While a slight excess of NaBH₄ is used to ensure complete reduction, a large excess should be avoided to minimize quenching difficulties and side reactions.
-
Temperature: Maintaining a low temperature during the addition of NaBH₄ is crucial for controlling the reaction rate and preventing runaway reactions.
-
Quenching: The quenching with water should be done slowly and at a low temperature to safely manage the decomposition of excess NaBH₄ and the evolution of hydrogen gas.
Safety Considerations for Scale-Up
Vilsmeier-Haack Reaction:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Vilsmeier Reagent: The formation of the Vilsmeier reagent is highly exothermic. Ensure adequate cooling and slow addition of POCl₃ to DMF.
-
Quenching: The quenching of the reaction mixture is also highly exothermic and releases HCl gas. This should be done slowly and with efficient cooling and ventilation.
Sodium Borohydride Reduction:
-
Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas.[6] Handle in a well-ventilated area away from ignition sources.[6] Store in a cool, dry place away from moisture.[6]
-
Hydrogen Evolution: Both the reaction and the quenching process evolve hydrogen gas. Ensure the reactor is properly vented to a safe area.
-
Personal Protective Equipment: Wear standard PPE, including safety glasses, gloves, and a lab coat.
Analytical Characterization
Consistent and reliable analytical methods are essential for ensuring the quality and purity of the intermediate and the final product.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the starting material, intermediate, and final product. Also used for reaction monitoring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the synthesized compounds. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecules. |
| Melting Point | To assess the purity of the crystalline products. |
Conclusion
The synthetic route and protocols outlined in this application note provide a clear and scalable pathway to this compound, a critical intermediate in the pharmaceutical industry. By employing a robust Vilsmeier-Haack formylation followed by a safe and efficient sodium borohydride reduction, this process is well-suited for large-scale manufacturing. Adherence to the detailed procedures, in-process controls, and safety precautions will ensure a high-yielding and reproducible synthesis of this valuable building block.
References
- Mishra, A., et al. (2020). Synthesis of few pyrazole carbaldehyde from substituted hydrazone using V. H. reagent. Journal of Heterocyclic Chemistry, 57(5), 2184-2191.
- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12536-12544.
- Popov, Y. V., et al. (2019). A simple and efficient synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 55(6), 548-552.
- Kasmi-Mir, S., et al. (2020). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research, 13(1), 1-8.
- US Patent US10927095B2. (2021).
- Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 37(1), 133-138.
- Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2588.
- Carl ROTH GmbH + Co. KG. (2023).
- Alinezhad, H., et al. (2010). Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions. Chinese Chemical Letters, 21(1), 47-50.
- Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346.
- Sigma-Aldrich. (2023).
- ChemicalBook. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis.
- European Patent Office. (2022).
- Giacomelli, G., et al. (2013). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 17(10), 1264-1273.
- CN107235957A. (2017). A kind of synthetic method for preparing Niraparib.
- Sdfine. (n.d.). SODIUM BOROHYDRIDE.
- EPO. (2022).
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
- VNU Journal of Science. (2023).
- ChemScene. (n.d.). (7-Methyl-1H-indazol-5-yl)-methanol.
- Sigma-Aldrich. (n.d.). This compound | 1092961-11-9.
- Flinn Scientific. (2016).
- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12536-12544.
- EPO. (1997). EP0802893B1 - Process for the production of methanol.
- Tajbakhsh, M., et al. (2010). Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions. Chinese Chemical Letters, 21(1), 47-50.
- US Patent US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
- Patsnap Eureka. (n.d.).
- PENTA. (2025). Sodium borohydride.
- Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
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Application Notes and Protocols for the Purification of (1-Methyl-1H-indazol-5-YL)methanol
Introduction
(1-Methyl-1H-indazol-5-YL)methanol is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a diverse range of biologically active molecules. The purity of this intermediate is paramount, as the presence of impurities can lead to undesirable side reactions, compromise the integrity of subsequent synthetic steps, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and offer a practical approach to achieving high-purity material.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation for developing effective purification strategies.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1092961-11-9 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar small molecules |
| Solubility | Expected to have moderate solubility in polar organic solvents like methanol, ethanol, and ethyl acetate, and limited solubility in non-polar solvents like hexanes. Solubility in water is likely to be low to moderate. | [2] |
Predicted Impurity Profile:
The most probable synthetic route to this compound is the reduction of a corresponding carbonyl compound, such as methyl 1-methyl-1H-indazole-5-carboxylate, using a hydride reducing agent like lithium aluminum hydride (LiAlH₄). Based on this, the following impurities can be anticipated:
-
Unreacted Starting Material: Methyl 1-methyl-1H-indazole-5-carboxylate.
-
Carboxylic Acid: 1-Methyl-1H-indazole-5-carboxylic acid, formed from the hydrolysis of the starting ester.
-
Isomeric Impurity: (2-Methyl-2H-indazol-5-YL)methanol, arising from incomplete regioselectivity during the N-methylation of the indazole ring in a preceding step.
-
Over-reduction Products: While less common for an aromatic methanol, highly forcing conditions could potentially lead to other reduced species.
-
Salts and Reagents: Inorganic salts from the reaction work-up.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification and the nature of the impurities present.
Recrystallization: The Gold Standard for Solid Purification
Recrystallization is a powerful and cost-effective technique for purifying solid compounds to a high degree, often exceeding 99% purity for indazole derivatives.[3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.
Protocol 1: Recrystallization of this compound
Rationale: A mixed solvent system, typically an organic solvent in which the compound is soluble at elevated temperatures and a solvent in which it is less soluble (an anti-solvent), often provides the best results for indazole derivatives.[3] Water is a common anti-solvent.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erhlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. The appearance of turbidity indicates that the solution is nearing its saturation point at that temperature.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. For optimal yield, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
dot
Caption: Workflow for the recrystallization of this compound.
Column Chromatography: For Complex Mixtures and High Purity
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar polarities to the desired product.
Protocol 2: Flash Column Chromatography of this compound
Rationale: Normal-phase silica gel chromatography is a standard and effective method for the purification of moderately polar compounds like this compound. A gradient elution from a non-polar to a more polar solvent system allows for the sequential elution of compounds based on their polarity.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column or pre-packed flash chromatography cartridge
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Before performing column chromatography, analyze the crude mixture by TLC to determine an appropriate solvent system. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. Test various ratios of Hexane/Ethyl Acetate and DCM/Methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane). The optimal gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
dot
Caption: General workflow for purification by flash column chromatography.
Solvent System Selection:
| Solvent System | Polarity | Typical Applications |
| Hexane/Ethyl Acetate | Low to Medium | Effective for separating less polar impurities from the moderately polar product. |
| Dichloromethane/Methanol | Medium to High | Useful for separating more polar impurities. A small percentage of methanol (1-10%) in DCM can significantly increase the eluting power. |
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic endeavors. The choice between recrystallization and column chromatography, or a combination of both, will depend on the specific impurity profile and the desired final purity. The protocols detailed in these application notes provide a robust framework for achieving high-purity this compound, thereby empowering researchers to proceed with confidence in their drug discovery and development programs.
References
-
Lead Sciences. This compound. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (1-Methyl-1H-indazol-5-YL)methanol Synthesis
Welcome to the technical support center for the synthesis of (1-Methyl-1H-indazol-5-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. Here, we will delve into the common pitfalls and provide scientifically-grounded solutions to optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most likely causes?
A1: Low overall yield in this synthesis typically stems from two critical stages: the initial N-methylation of the indazole precursor and the final reduction of the carbonyl group (either an ester or an aldehyde) to the desired alcohol. Key issues include incomplete reactions, the formation of side products, and difficulties in purification.
Q2: I'm seeing a mixture of products after the N-methylation step. How can I improve the regioselectivity?
A2: The N-methylation of an indazole can result in a mixture of N1 and N2 alkylated isomers.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring.[3] To favor the desired N1-methylation, consider using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][4]
Q3: The reduction of my ester/aldehyde to the alcohol is not going to completion. What can I do?
A3: Incomplete reduction is often due to an insufficiently reactive reducing agent, inadequate reaction time, or quenching of the reagent by moisture. For the reduction of an ester like methyl 1-methyl-1H-indazole-5-carboxylate, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is necessary. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[5]
Q4: I'm losing a significant amount of product during the workup and purification. Are there any tips to minimize this?
A4: Product loss during workup can occur due to the formation of emulsions with aluminum salts (if using LiAlH₄) or the product's solubility in the aqueous layer. A careful quenching procedure, such as the Fieser workup, can help precipitate aluminum salts for easier filtration.[5] For purification, column chromatography is often effective, but care must be taken to choose an appropriate solvent system to ensure good separation from any unreacted starting material or byproducts.
II. Troubleshooting Guides
A. Issues in the N-Methylation of 5-Substituted Indazole
Problem: Formation of N2-methylated isomer leading to low yield of the desired N1-methylated intermediate.
-
Underlying Cause: The indazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N1 and N2). The regioselectivity of the subsequent alkylation is influenced by both electronic and steric factors, as well as the counter-ion of the base used.[3]
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Employing sodium hydride (NaH) in THF has been shown to favor N1-alkylation for many substituted indazoles.[3][4] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.
-
Reaction Temperature: Running the reaction at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature, can improve selectivity.
-
Alternative Reagents: If regioselectivity remains an issue, consider alternative alkylating agents or a different synthetic route that installs the methyl group with greater control.
-
B. Issues in the Reduction of 1-Methyl-1H-indazole-5-carboxylate or -carbaldehyde
Problem: Incomplete reduction of the carbonyl group.
-
Underlying Cause: This is often due to the deactivation of the reducing agent by adventitious water or an insufficient molar excess of the reagent.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Molar Equivalence of Reducing Agent: For the reduction of an ester with LiAlH₄, a minimum of 2 equivalents is theoretically required, but using a slight excess (e.g., 2.5-3 equivalents) is often necessary to drive the reaction to completion. For an aldehyde, 1 equivalent is theoretically needed, but a small excess is still recommended.
-
Reaction Time and Temperature: While many LiAlH₄ reductions are rapid, some substrates may require longer reaction times or gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Problem: Formation of unidentified byproducts.
-
Underlying Cause: Side reactions can occur, especially if there are other reducible functional groups in the molecule. Over-reduction is generally not a concern for producing a primary alcohol from an ester or aldehyde, but other reactive sites could be affected.
-
Troubleshooting Steps:
-
Reaction Temperature: Add the LiAlH₄ portion-wise at 0 °C to control the initial exotherm. Allowing the reaction to proceed at a controlled temperature can minimize side reactions.
-
Careful Workup: The workup procedure is critical. A standard and effective method is the Fieser workup, which involves the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off.[5]
-
III. Experimental Protocols
Protocol 1: N1-Methylation of Methyl 1H-indazole-5-carboxylate
-
Suspend methyl 1H-indazole-5-carboxylate (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: LiAlH₄ Reduction of Methyl 1-methyl-1H-indazole-5-carboxylate
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 1-methyl-1H-indazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench it by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
-
Stir the resulting mixture vigorously for 30 minutes at room temperature.
-
Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography or recrystallization.
IV. Data Presentation
| Parameter | N-Methylation | LiAlH₄ Reduction |
| Key Reagents | Sodium Hydride, Methyl Iodide | Lithium Aluminum Hydride |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Common Issues | N1/N2 Isomer Mixture | Incomplete Reaction, Workup Difficulties |
| Troubleshooting | Use of NaH in THF | Anhydrous Conditions, Fieser Workup |
V. Visualizations
Synthetic Pathway and Troubleshooting Logic
Caption: A workflow diagram illustrating the key steps and decision points for troubleshooting low yield in the synthesis.
LiAlH₄ Reduction Mechanism Overview
Caption: A simplified mechanism for the reduction of an ester to a primary alcohol using LiAlH₄.
VI. References
-
Tietze, L. F., Brasche, G., & Gericke, K. M. (2006). Domino Reactions in Organic Synthesis. Wiley-VCH.
-
Lokhande, P. D., et al. (2007). An efficient synthesis of 1H-indazoles. Beilstein Journal of Organic Chemistry, 3, 13.
-
Spitz, C., Mathias, F., Péchiné, S., & Vanelle, P. (2017). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. Retrieved from [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1048.
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
Lu, P., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
-
Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Arkivoc, 2021(5), 108-133.
-
PubChem. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde. Retrieved from [Link]
-
Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. [Link]
-
Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. [Link]
-
Kappe, C. O., et al. (2018). Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. ResearchGate. Retrieved from [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for Indazole Derivatives
Welcome to the Technical Support Center for the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the synthesis of these vital heterocyclic compounds. Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, their synthesis can often be challenging, with issues such as low yields, undesired side products, and regioselectivity problems frequently arising.[3][4]
This support center provides a structured approach to optimizing your reaction conditions, grounded in mechanistic principles and field-proven insights to ensure the successful synthesis of your target indazole derivatives.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction
Q: My indazole synthesis is resulting in a low yield or is not going to completion. What are the common causes, and how can I improve it?
A: Low yields are a frequent challenge in indazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Recommended Solutions:
-
Suboptimal Temperature: Temperature is a critical parameter that can significantly influence the reaction rate and the formation of byproducts.[5][6] Some reactions require elevated temperatures to proceed, while excessive heat can lead to decomposition or side reactions.[7][8]
-
Causality: The cyclization step to form the indazole ring is often the rate-determining step and is temperature-dependent. However, high temperatures can provide enough energy to overcome the activation barrier for undesired pathways.
-
Solution: Perform a temperature screen to identify the optimal range for your specific substrate and catalyst system. Start with the reported temperature in the literature and screen in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. For instance, in some syntheses, yields increase up to 110°C but decrease at higher temperatures due to side reactions.[7]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction kinetics, and even the reaction pathway.[5][9]
-
Causality: A solvent that does not fully dissolve the starting materials will result in a heterogeneous reaction mixture and an incomplete reaction. The polarity of the solvent can also influence the stability of intermediates and transition states.
-
Solution: Select a solvent that ensures the solubility of all reactants. For polar starting materials, polar aprotic solvents like DMF or DMSO are often good choices.[9] In some cases, like the Davis-Beirut reaction, adding a controlled amount of a co-solvent like water (15-25%) to an alcohol can dramatically improve the yield.[5]
-
-
Incorrect Catalyst or Catalyst Inactivation: Many modern indazole syntheses rely on metal catalysts (e.g., copper, palladium, rhodium).[1][10][11][12] The choice of catalyst and its activity are paramount.
-
Causality: The catalyst facilitates key bond-forming steps, such as N-N bond formation or C-H activation.[1][10] Catalyst deactivation can occur due to impurities in the starting materials or reaction with the solvent.
-
Solution: Screen different catalysts and ligands to find the most effective combination for your transformation. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
-
Suboptimal Base Selection: The choice and stoichiometry of the base can significantly impact the reaction outcome, especially in reactions involving deprotonation steps.[5]
-
Causality: The base is often required to deprotonate a starting material to generate a reactive intermediate. The strength of the base should be matched to the acidity of the proton being removed. An inappropriate base can lead to side reactions or failure to initiate the desired reaction.
-
Solution: If your reaction involves a deprotonation step, consider screening different bases (e.g., organic vs. inorganic, strong vs. weak). The amount of base used should also be optimized.
-
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated/arylated indazoles. How can I control the regioselectivity?
A: Achieving regioselectivity in the functionalization of the indazole nitrogen is a common challenge due to the tautomeric nature of the indazole ring.[1][3][13] The electronic and steric properties of the indazole core and the electrophile, as well as the reaction conditions, all influence the N1/N2 ratio.
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can direct the reaction towards the less sterically hindered nitrogen.
-
Causality: The transition state leading to the more sterically hindered product will be higher in energy, thus favoring the formation of the less hindered isomer.
-
Solution: If possible, choose a starting material or reagent with appropriate steric bulk to favor the desired isomer.
-
-
Electronic Effects: The electronic nature of the substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 positions.
-
Causality: Electron-donating groups can increase the electron density at a particular nitrogen, making it more nucleophilic, while electron-withdrawing groups have the opposite effect.
-
Solution: Analyze the electronic properties of your indazole substrate to predict the likely site of reaction. This understanding can guide the choice of reaction conditions.
-
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[14]
-
Causality: The nature of the indazole anion and its solvation can be influenced by the reaction conditions, thereby affecting the site of attack by the electrophile.
-
Solution: Systematically screen different bases and solvents. For example, in some cases, using a weaker base might favor the formation of one isomer over the other.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a new indazole synthesis?
A1: When developing a new synthesis for an indazole derivative, a systematic optimization of several key parameters is essential.[15] These include:
-
Temperature: As discussed, this is a critical factor influencing both reaction rate and byproduct formation.[5][6][7]
-
Solvent: The choice of solvent affects solubility and reaction kinetics.[5][9]
-
Catalyst and Ligand: For catalyzed reactions, screening different metal precursors and ligands is often necessary to achieve high efficiency.[11][16]
-
Base: The choice of base and its stoichiometry are crucial for reactions involving deprotonation.[5]
-
Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.
-
Reaction Time: Monitoring the reaction over time is important to determine the point of maximum product formation and to avoid product degradation.
Q2: How can I monitor the progress of my indazole synthesis reaction effectively?
A2: Effective reaction monitoring is crucial for determining the optimal reaction time and for identifying the formation of any side products. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products and the identification of intermediates and byproducts by their mass-to-charge ratio.
Q3: Are there any safety concerns I should be aware of during indazole synthesis?
A3: Yes, some synthetic routes to indazoles involve potentially hazardous reagents and exothermic reactions.[8] For example, reactions involving diazotization steps can be highly exothermic and require strict temperature control.[8] It is crucial to conduct a thorough safety assessment before starting any new reaction, including reviewing the literature for any reported hazards and performing a small-scale trial to assess the reaction's thermal profile.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1H-Indazoles
This protocol is a general guideline for a copper-catalyzed N-N bond formation reaction to synthesize 1H-indazoles.[10]
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To an oven-dried reaction tube, add the 2-aminobenzonitrile derivative (1.0 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable ligand (if required).
-
Addition of Solvent and Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate solvent (e.g., toluene or DMF). Then, add the Grignard or organolithium reagent (1.2 equiv.) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 80-120 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes typical ranges for key reaction parameters that can be optimized for indazole synthesis. These are starting points and may require further refinement for specific substrates.
| Parameter | Typical Range | Key Considerations |
| Temperature | Room Temp. to 150 °C | Substrate stability, potential for side reactions at higher temperatures.[7] |
| Solvent | Toluene, DMF, DMSO, Dioxane | Reactant solubility, boiling point, and potential for coordination to the catalyst.[9] |
| Catalyst Loading | 1-10 mol% | Cost-effectiveness vs. reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | Strength of the base should match the pKa of the proton to be removed.[5] |
Part 4: Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in indazole synthesis.
Diagram 2: Key Parameters Influencing Indazole Synthesis
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (1-Methyl-1H-indazol-5-YL)methanol Reactions
Welcome to the technical support guide for (1-Methyl-1H-indazol-5-YL)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. The indazole moiety is a privileged scaffold in drug discovery, and understanding its reactivity is paramount to successful synthetic campaigns.[1] This guide provides in-depth, experience-driven answers to common issues related to side product formation during the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems encountered in the lab, focusing on the root cause of side product formation and providing actionable solutions.
Q1: During the LiAlH₄ reduction of Methyl 1-methyl-1H-indazole-5-carboxylate, my final product is contaminated with a significant amount of starting material. How can I drive the reaction to completion?
A: Incomplete reduction is a common issue stemming from insufficient reducing agent activity or poor reaction setup.
-
Underlying Cause (The "Why"): Lithium aluminum hydride (LiAlH₄) is a highly reactive hydride source, but its reactivity can be compromised by moisture or deactivation. If the ester starting material is not fully consumed, it will persist through the workup and contaminate your final product.
-
Troubleshooting & Solutions:
-
Reagent Quality: Ensure your LiAlH₄ is fresh and has been stored under anhydrous conditions. Older or improperly stored LiAlH₄ can have a layer of inactive hydroxides and oxides on its surface.
-
Solvent Purity: Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF). The presence of water will rapidly quench the LiAlH₄, reducing the effective equivalents available for the reduction.
-
Temperature Control: While the initial addition of the ester to the LiAlH₄ slurry is typically done at 0 °C to manage the exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., 12-16 hours) can ensure full conversion.[2]
-
Equivalent Adjustment: While a slight excess of LiAlH₄ is standard, consider increasing the equivalents from ~1.5 eq. to ~2.0-2.5 eq., especially if you suspect minor moisture contamination in your setup.
-
Q2: My purified this compound consistently shows the presence of 1-Methyl-1H-indazole-5-carbaldehyde. What is the source of this oxidation, and how can it be prevented?
A: The primary benzylic alcohol in your product is highly susceptible to oxidation, which can occur during the reaction, workup, or even storage.
-
Underlying Cause (The "Why"): Benzylic alcohols are readily oxidized to aldehydes. This can be facilitated by residual oxidants, exposure to atmospheric oxygen, or catalysis by trace metals, particularly under non-neutral pH conditions. The TEMPO-catalyzed oxidation is a well-known method for this transformation, highlighting the inherent reactivity of the alcohol.[3]
-
Troubleshooting & Solutions:
-
Inert Atmosphere: The most critical step is to maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and, importantly, during the aqueous workup. Bubbling nitrogen through your quench solution (water, Rochelle's salt) before use can be beneficial.
-
Careful Quenching: A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard for LiAlH₄ reactions. However, prolonged stirring in the resulting basic slurry can promote oxidation if oxygen is present. Minimize the time the product spends in the basic workup mixture.
-
Storage: Store the purified alcohol under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).[4] Dissolving it in a degassed solvent for storage can also prevent aerobic oxidation.
-
Q3: When preparing the precursor, Methyl 1H-indazole-5-carboxylate, via methylation, I obtain a mixture of N1 and N2-methylated isomers. How can I achieve N1 selectivity?
A: The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions, particularly the base and solvent system employed. [5] The 1H-indazole tautomer is generally more stable, but the N2 position can be a competitive nucleophile.[1]
-
Underlying Cause (The "Why"): The anion of the indazole can be alkylated at either nitrogen. Conditions that favor a "free" anion, such as using a strong base in a polar aprotic solvent (e.g., NaH in DMF), can lead to mixtures. The presence of substituents on the benzene ring also significantly influences the N1:N2 ratio.[5][6][7] For 5-substituted indazoles, methylation often yields a mixture, with the 1-methyl isomer sometimes predominating.[7]
-
Troubleshooting & Solutions:
-
Condition Screening: A common strategy for favoring N1 alkylation involves using a weaker base like cesium carbonate (Cs₂CO₃) in a solvent like DMF or acetonitrile at room temperature. This is thought to favor alkylation on the more thermodynamically stable tautomer.[5]
-
Protecting Group Strategy: An alternative, though more lengthy, approach is to use a protecting group. For instance, reacting the indazole with formaldehyde can form the (1H-indazol-1-yl)methanol derivative, which can then be methylated and deprotected.[8]
-
Chromatographic Separation: If a mixture is unavoidable, the N1 and N2 isomers generally have different polarities and can be separated effectively using silica gel column chromatography. The N1 isomer is often reported to be less polar than the N2 isomer.
-
Protocols & Methodologies
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield while minimizing the formation of starting material and oxidation byproducts.
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Lithium aluminum hydride (1.5 eq.) and suspend it in anhydrous THF (approx. 0.2 M relative to the ester).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition: Dissolve Methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours under a nitrogen atmosphere.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and slowly add water (X mL per X g of LiAlH₄ used), followed by 15% w/v aqueous NaOH (X mL per X g of LiAlH₄), and finally, more water (3X mL per X g of LiAlH₄).
-
Workup: Allow the resulting grey/white slurry to stir vigorously for 1 hour until a granular precipitate forms. Filter the solids through a pad of Celite®, washing thoroughly with THF and ethyl acetate.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Data Summary: Common Impurities
| Impurity Name | Formula | MW ( g/mol ) | Likely Source | Key Analytical Feature (¹H NMR) |
| Starting Material | C₁₀H₁₀N₂O₂ | 190.19 | Incomplete Reduction | Singlet for -OCH₃ group (~3.9 ppm) |
| Oxidation Product | C₉H₈N₂O | 160.17 | Aerobic Oxidation | Aldehyde proton singlet (~10.0 ppm) |
| N2-Isomer Precursor | C₁₀H₁₀N₂O₂ | 190.19 | Non-selective methylation | Distinct aromatic splitting pattern |
Visual Guides & Workflows
Diagram 1: Synthesis & Side Product Pathways
Caption: Key reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Flowchart for Impurity Analysis
Caption: A logical workflow for identifying common synthesis-related impurities.
References
-
Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles . Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2) . ResearchGate. Available from: [Link]
-
This compound . Lead Sciences. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . PubMed Central. Available from: [Link]
-
Methylation of indazoles and related reactions . Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole . WuXi Biology. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PubMed Central. Available from: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol . MDPI. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . Beilstein Journal of Organic Chemistry. Available from: [Link]
-
(1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 . PubChem. Available from: [Link]
-
Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents . Chemistry Europe. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. d-nb.info [d-nb.info]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring Indazole Reactions (TLC, LC-MS)
Welcome to the technical support center for the analytical monitoring of indazole reactions. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of indazole derivatives. Given their prevalence in medicinal chemistry, the ability to accurately monitor the progress of these reactions is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions for two of the most common analytical techniques employed for this purpose: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Thin-Layer Chromatography (TLC) for Indazole Reaction Monitoring
Thin-Layer Chromatography is a rapid, inexpensive, and effective technique for the qualitative monitoring of chemical reactions.[2] It allows for the visual assessment of the consumption of starting materials and the formation of products. For indazole synthesis, which often involves multiple steps and potential side products, TLC is an indispensable tool for real-time reaction tracking.[3][4][5][6]
Troubleshooting Guide & FAQs for TLC Analysis
Question 1: My TLC plate shows significant streaking of spots. What is the likely cause and how can I resolve it?
Answer: Streaking on a TLC plate is a common issue that can arise from several factors, particularly when dealing with nitrogen-containing heterocycles like indazoles.
-
Causality: Indazoles, being basic in nature, can interact strongly with the acidic silica gel stationary phase, leading to poor spot morphology.[7] Additionally, overloading the sample or using a solvent system with inappropriate polarity can also cause streaking.[2][8][9] High boiling point solvents like DMF or DMSO can also interfere with the chromatography, causing a smeared appearance.[10]
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (0.1-1% v/v).[7]
-
Reduce Sample Concentration: Dilute your reaction mixture sample before spotting it on the TLC plate. A 1% solution is a good starting point.[9] If the sample is too concentrated, it will lead to overloading and streaking.[9]
-
Optimize the Solvent System: If the polarity of your solvent system is too high, the compounds will travel with the solvent front, and if it's too low, they will remain at the baseline. Experiment with different solvent ratios to achieve an optimal Rf value (typically between 0.2 and 0.8).
-
Remove High-Boiling Point Solvents: If your reaction is in a high-boiling solvent, after spotting the TLC plate, place it under high vacuum for a few minutes to remove the solvent before developing the plate.[10]
-
Question 2: My starting material and product have very similar Rf values, making it difficult to monitor the reaction progress. What can I do to improve separation?
Answer: Poor separation between spots with similar polarities is a frequent challenge in TLC.
-
Causality: The separation in TLC is based on the differential partitioning of compounds between the stationary and mobile phases.[2] If the starting material and product have very similar functional groups and polarities, they will interact with the stationary phase in a similar manner, resulting in close Rf values.
-
Solutions:
-
Change the Solvent System: Experiment with different solvent systems of varying polarities and compositions. A systematic approach, such as trying different combinations of a non-polar solvent (e.g., hexane or heptane), a moderately polar solvent (e.g., ethyl acetate or dichloromethane), and a polar solvent (e.g., methanol or ethanol), can often lead to better separation.[11][12][13]
-
Use a Different Staining Method: Some staining agents react differently with various functional groups, which can help in distinguishing between spots even if their Rf values are similar. For example, anisaldehyde or molybdenum stains can produce different colored spots for different compounds.[10]
-
Employ 2D TLC: Two-dimensional TLC can be a powerful tool to resolve compounds that are difficult to separate in one dimension.[10][14]
-
Question 3: I don't see any spots on my TLC plate after development and visualization under UV light. What could be the reason?
Answer: The absence of spots on a TLC plate can be perplexing, but it's usually due to a few common errors.
-
Causality: The most common reasons for not seeing spots are that the sample concentration is too low, the compound is not UV-active, or the solvent level in the developing chamber was too high.[8][9]
-
Solutions:
-
Increase Sample Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[8][9] Alternatively, prepare a more concentrated solution of your reaction mixture.
-
Use a Staining Agent: If your compounds are not UV-active, they will not be visible under a UV lamp. In this case, use a chemical stain such as potassium permanganate, iodine, or a specific stain that reacts with your compounds of interest.
-
Check the Solvent Level: Ensure that the solvent level in the developing chamber is below the spotting line on the TLC plate. If the spotting line is submerged in the solvent, the sample will dissolve into the solvent pool instead of moving up the plate.[8][9]
-
Experimental Protocol: Standard TLC Setup for an Indazole Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture onto the starting line. Also, spot the starting material and any available standards of expected products for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization: Visualize the spots under a UV lamp (254 nm and/or 365 nm). If necessary, use a staining agent to visualize the spots.
-
Analysis: Calculate the Rf values for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front) and compare the reaction mixture lane to the starting material and product standard lanes to assess the reaction progress.
Visualization of the TLC Workflow
Caption: A simplified workflow for monitoring a reaction using TLC.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Indazole Reaction Monitoring
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[15] It is particularly useful for monitoring indazole reactions as it can provide information on the identity and quantity of reactants, products, and byproducts, even at low concentrations.[16][17]
Troubleshooting Guide & FAQs for LC-MS Analysis
Question 1: I am observing poor peak shapes (tailing or fronting) for my indazole compounds. What are the potential causes and solutions?
Answer: Poor peak shape is a common chromatographic problem that can significantly impact the quality of your data.
-
Causality: Peak tailing for basic compounds like indazoles can be caused by secondary interactions with residual silanols on the silica-based stationary phase. Peak fronting is often a result of column overload. The choice of sample solvent can also affect peak shape; if the sample solvent is much stronger than the mobile phase, it can lead to distorted peaks.[18]
-
Solutions:
-
Mobile Phase Additives: Add a modifier to the mobile phase to improve peak shape. For basic compounds, adding a small amount of an acid like formic acid (0.1%) can protonate the analytes and reduce their interaction with the stationary phase.[19]
-
Adjust Mobile Phase pH: Controlling the pH of the mobile phase is critical. For indazoles, a slightly acidic mobile phase is often beneficial.[19]
-
Use a Different Column: Consider using a column with a different stationary phase, such as one that is end-capped to reduce the number of free silanols, or a column specifically designed for the analysis of polar or basic compounds.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.[18]
-
Question 2: My indazole compounds are showing poor ionization in the mass spectrometer, resulting in low signal intensity. How can I improve this?
Answer: The efficiency of ionization is crucial for achieving good sensitivity in LC-MS.
-
Causality: The ionization efficiency of a compound depends on its chemical properties and the ionization source conditions. Indazoles, being moderately polar, can be ionized by either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The choice of ionization mode (positive or negative) and the optimization of source parameters play a significant role.[20]
-
Solutions:
-
Optimize Ionization Source: Experiment with both ESI and APCI sources to determine which provides a better signal for your compounds. Also, screen in both positive and negative ion modes.[20]
-
Tune Source Parameters: Optimize key source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[20][21]
-
Mobile Phase Composition: The mobile phase composition can significantly affect ionization. The presence of additives like formic acid or ammonium formate can enhance protonation in positive ion mode.[19]
-
Check for Ion Suppression: Matrix components from the reaction mixture can co-elute with your analytes and suppress their ionization. Improve sample cleanup or chromatographic separation to mitigate this effect.[22]
-
Question 3: I am observing multiple peaks in my chromatogram that correspond to the same mass. What could be the cause?
Answer: The presence of multiple peaks with the same mass can be due to several factors.
-
Causality: In the context of indazole synthesis, this could be due to the formation of constitutional isomers (e.g., N1 vs. N2 alkylation) which have the same mass but different retention times. It could also be due to the presence of adducts (e.g., [M+Na]+, [M+K]+) or in-source fragmentation.
-
Solutions:
-
Optimize Chromatography: Improve the chromatographic separation to resolve the isomers. This may involve changing the column, mobile phase, or gradient profile.
-
Examine Mass Spectra: Carefully examine the mass spectra of the different peaks. The presence of different adducts or fragment ions can help in identifying the different species.
-
Optimize MS Parameters: Adjusting the cone voltage or other source parameters can sometimes minimize in-source fragmentation.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, which can help in confirming the elemental composition of the different species and distinguishing between isomers and other interferences.
-
Experimental Protocol: Generic LC-MS Method for Indazole Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
LC System:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and then ramp up to a high percentage over several minutes to elute the compounds.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas flow, and gas temperature for the specific instrument and compounds being analyzed.
-
-
Data Analysis: Integrate the peaks in the chromatogram and analyze the corresponding mass spectra to identify the reactants, products, and any byproducts.
Visualization of the LC-MS Workflow
Caption: A schematic of the LC-MS workflow for reaction monitoring.
Section 3: Data Summary Tables
Table 1: Common TLC Mobile Phases for Indazole Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | Low to Medium | Good for separating less polar indazoles. |
| Dichloromethane / Methanol (e.g., 9:1 to 19:1) | Medium to High | Versatile system for a wide range of indazoles. |
| Ethyl Acetate / Methanol (e.g., 19:1) | High | Suitable for more polar indazole derivatives. |
| Hexane / Ethyl Acetate / Triethylamine (e.g., 7:3:0.1) | Medium (Basic) | Improves peak shape for basic indazoles. |
Table 2: Starting LC-MS Parameters for Indazole Analysis
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 350 °C |
| Nebulizer Pressure | 45 psi |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
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Lab-Training.com. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. 2023. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
-
LCGC International. Optimizing LC–MS and LC–MS-MS Methods. 2013. Available from: [Link]
-
Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 2022. Available from: [Link]
-
Metabolites. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). 2021. Available from: [Link]
-
Waters. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. 2019. Available from: [Link]
-
Waters. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. 2013. Available from: [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]
-
Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]
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Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
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National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. 2019. Available from: [Link]
-
LCGC International. How to Avoid Problems in LC–MS. 2019. Available from: [Link]
-
MDPI. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. 2023. Available from: [Link]
-
ResearchGate. LC/MS Troubleshooting Guide. 2024. Available from: [Link]
-
HALO Chromatography. LC Chromatography Troubleshooting Guide. 2023. Available from: [Link]
-
International Journal of Creative Research Thoughts. Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. 2020. Available from: [Link]
-
ResearchGate. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: The role of ion pair reagents on LC-MS/MS sensitivity. 2010. Available from: [Link]
-
Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. 2022. Available from: [Link]
-
Taylor & Francis Online. Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry: Environmental Forensics. 2024. Available from: [Link]
-
Shimadzu. LCMS Troubleshooting Tips. Available from: [Link]
-
Shimadzu UK Limited. (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. 2024. Available from: [Link]
-
National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. 2020. Available from: [Link]
-
Separation Science. The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS. Available from: [Link]
-
LabRulez. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Available from: [Link]
-
National Center for Biotechnology Information. A rapid and systematic approach for the optimization of radio-TLC resolution. 2020. Available from: [Link]
-
Taylor & Francis Online. Method Development for Quantitative Analysis of Polycyclic Aromatic. 2024. Available from: [Link]
-
LCGC International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. 2014. Available from: [Link]
-
YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. 2020. Available from: [Link]
-
ResearchGate. Mobile Phase Optimization in Thin Layer Chromatography (TLC). 2015. Available from: [Link]
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Semantic Scholar. Mobile Phase Optimization in Thin Layer Chromatography (TLC). 1997. Available from: [Link]
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Wiley Analytical Science. Imidazole quantification by LC determination. 2019. Available from: [Link]
-
ResearchGate. MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). 1997. Available from: [Link]
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. 2021. Available from: [Link]
-
ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. 2017. Available from: [Link]
-
PubMed. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. 2004. Available from: [Link]
-
MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. 2023. Available from: [Link]
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Technical Support Center: Mastering Regioselective Indazole Alkylation
Welcome to the technical support center dedicated to navigating the complexities of indazole N-alkylation. The indazole scaffold is a cornerstone in medicinal chemistry, but its successful functionalization is often hampered by the challenge of controlling regioselectivity between the N1 and N2 positions.[1][2][3][4] Direct alkylation frequently yields a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[5][6][7][8]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm getting a mixture of N1 and N2 alkylated products. What are the primary factors controlling this selectivity?
A: This is the most common challenge in indazole alkylation. The regioselectivity is a delicate balance of several interconnected factors:
-
Tautomer Stability: The indazole ring exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][7][9][10] Conditions that allow for equilibration will often favor the N1-alkylated product, which is the thermodynamic product.[2][10]
-
Base and Counter-ion: The choice of base is critical. Strong, non-coordinating bases in polar aprotic solvents can lead to mixtures. Conversely, bases with coordinating cations (like Na⁺ or Cs⁺) can influence selectivity through chelation.[5][10]
-
Solvent Polarity: The solvent plays a crucial role in ion-pairing. Non-polar solvents like THF tend to favor "tight ion pairs," which can sterically direct alkylation, whereas polar solvents like DMF or DMSO promote "solvent-separated ion pairs," often leading to different selectivity.[3][10]
-
Indazole Substituents: Both electronic and steric properties of substituents on the indazole ring significantly impact the N1/N2 ratio.[1][2][10] Electron-withdrawing groups and sterically bulky groups can dramatically shift the regioselectivity.
Q2: How can I selectively synthesize the N1-alkylated indazole?
A: To favor the thermodynamically more stable N1 isomer, you need to create conditions that either exploit its inherent stability or sterically block the N2 position.
-
The NaH/THF System (Thermodynamic & Chelation Control): The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely successful method for achieving high N1 selectivity.[2][10][11]
-
Mechanism: In a less polar solvent like THF, the sodium cation (Na⁺) from NaH forms a tight ion pair with the deprotonated indazole anion. If the indazole has a coordinating group (e.g., an ester or amide at C3 or C7), the Na⁺ can chelate between the N2 nitrogen and the substituent's heteroatom. This chelation effectively blocks the N2 position, forcing the alkylating agent to attack the N1 position.[5][12] Even without a chelating group, the tight ion pair in THF can sterically favor N1 attack.[3]
-
-
Equilibration Conditions: Using certain alkylating agents, like α-halo carbonyls, can allow for an equilibration process where an initially formed N2 product can revert and then form the more stable N1 product.[2][10]
Q3: My target is the N2-alkylated indazole. What conditions should I use?
A: N2-alkylation is often considered the kinetically favored pathway under certain conditions, though this is not universally true and depends heavily on the substrate.[6]
-
Solvent-Separated Ion Pairs: Using a strong base like sodium hexamethyldisilazide (NaHMDS) in a polar aprotic solvent such as DMSO can favor N2-alkylation. In DMSO, the solvent molecules surround the cation, creating a "solvent-separated ion pair." This leaves the N2 position more accessible for alkylation.[10]
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for producing the N2-alkylated indazole isomer.[2][13]
-
Acid Catalysis: Interestingly, under acidic conditions (e.g., using TfOH), highly selective N2-alkylation can be achieved with specific alkylating agents like diazo compounds or trichloroacetimidates.[9][14] The mechanism involves protonation of the indazole, which alters the nucleophilicity of the nitrogen atoms.
Q4: I have an electron-withdrawing group at the C7 position and I'm unexpectedly getting high N2 selectivity, even with NaH/THF. Why is this happening?
A: This is an excellent observation that highlights the powerful influence of electronics. While the NaH/THF system is generally N1-directing, strong electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position can override this preference and lead to excellent N2 selectivity.[2][3][10][13]
-
Causality: An electron-withdrawing group at C7 significantly increases the acidity of the N1 proton and alters the electron density of the indazolide anion. This electronic perturbation makes the N2 atom more nucleophilic, favoring kinetic attack at this position even under conditions that would typically favor N1.
Data Summary: Impact of Base and Solvent
The choice of base and solvent is arguably the most critical decision in directing indazole alkylation. The following table summarizes common conditions and their expected outcomes.
| Base | Solvent | Typical Outcome | Mechanistic Rationale |
| NaH | THF | High N1 Selectivity | Forms tight ion pairs. Promotes chelation control with suitable C3/C7 substituents, sterically blocking N2.[2][10][11] |
| K₂CO₃ | DMF | Mixture of N1/N2 | Weaker base in a polar solvent; often results in poor selectivity without other directing factors.[5][7] |
| Cs₂CO₃ | DMF | Mixture of N1/N2 | Similar to K₂CO₃, often unselective.[15] |
| Cs₂CO₃ | Dioxane | High N1 Selectivity | Can promote a chelation mechanism, leading to high yields of the N1 product.[5] |
| NaHMDS | DMSO | High N2 Selectivity | Polar solvent creates solvent-separated ion pairs, making the kinetically favored N2 position more accessible.[10] |
Visualizing the Selectivity Logic
The decision-making process for choosing the right conditions can be visualized as a workflow. The key branch point is the desired regioisomer.
Caption: Decision workflow for selecting N1 vs. N2 alkylation conditions.
The underlying mechanism for N1 selectivity using NaH in THF often involves chelation, which sterically hinders the N2 position.
Caption: Chelation mechanism for N1-selective alkylation.
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is adapted from methodologies that have demonstrated high N1-selectivity.[2][10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the solution.
-
Reaction: Heat the reaction to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of water.
-
Extraction: Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel) to isolate the pure N1-alkylated indazole.
Protocol 2: General Procedure for N2-Alkylation (Mitsunobu Conditions)
This protocol leverages the Mitsunobu reaction's known preference for N2-alkylation.[13]
-
Preparation: To a round-bottom flask, add the substituted 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes. A color change and/or precipitate may be observed.
-
Stirring: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by column chromatography (silica gel). The triphenylphosphine oxide byproduct can often be challenging to remove, and specific purification strategies may be required.
References
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Alam, Md. K., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Royal Society of Chemistry. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Retrieved from Royal Society of Chemistry website. [Link]
-
ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from ResearchGate website. [Link]
-
Alam, Md. K., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from ResearchGate website. [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from Beilstein Journals website. [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. Retrieved from ResearchGate website. [Link]
-
National Institutes of Health. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from National Institutes of Health website. [Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. Retrieved from ResearchGate website. [Link]
-
National Institutes of Health. (n.d.). Development of a selective and scalable N1-indazole alkylation. Retrieved from National Institutes of Health website. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from ResearchGate website. [Link]
-
Royal Society of Chemistry. (n.d.). Development of a selective and scalable N1-indazole alkylation. Retrieved from Royal Society of Chemistry website. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from University College Cork website. [Link]
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- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Ind-X—A Guide to Preventing Decomposition of Indazole Intermediates
Welcome to the technical support center for Ind-X intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile but often sensitive indazole scaffold. The inherent reactivity that makes indazoles a valuable pharmacophore also renders them susceptible to decomposition under various synthetic conditions.[1] This resource provides in-depth, experience-driven answers to common stability challenges, offering not just solutions but the scientific rationale behind them.
Our goal is to empower you to anticipate, diagnose, and solve decomposition issues, ensuring the integrity of your intermediates and the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) on Indazole Stability
This section addresses fundamental questions regarding the stability of the indazole ring system.
Q1: What makes the indazole ring system prone to decomposition?
A: The instability of indazole intermediates arises from a combination of factors inherent to their bicyclic heteroaromatic structure:
-
Tautomerism: Indazoles exist as 1H and 2H tautomers, with the 1H form being the most thermodynamically stable.[1][2][3] This equilibrium can be a reactive pathway, as the less stable 2H tautomer can sometimes be preferentially trapped or react under certain conditions, leading to mixtures or degradation.[4]
-
Electron-Rich Nature: The pyrazole portion of the indazole ring is electron-rich, making it susceptible to electrophilic attack and oxidation. The nitrogen atoms can be oxidized, or the ring can undergo cleavage under harsh oxidative conditions.
-
Acidity of N-H Proton: The proton on the ring nitrogen is weakly acidic. In the presence of strong bases, it can be deprotonated to form an indazolide anion. This anion is highly nucleophilic and can participate in undesired side reactions or be more susceptible to oxidation.
-
Sensitivity to Substituents: The stability of the indazole core is highly influenced by the electronic properties of its substituents. Electron-withdrawing groups, particularly at the C7 position, can significantly impact the ring's reactivity and stability.[5][6]
Q2: My reaction mixture is turning a dark brown/black color. What is happening?
A: A dark coloration is a classic indicator of decomposition, often due to oxidation. When an indazole intermediate is exposed to atmospheric oxygen, especially at elevated temperatures or in the presence of transition metals (e.g., palladium, copper), oxidative degradation pathways can be initiated. This can lead to the formation of polymeric, highly conjugated byproducts that are intensely colored. The presence of even trace amounts of peroxides in solvents like THF or diethyl ether can accelerate this process.
Q3: I'm seeing multiple spots on my TLC and a complex pattern in my LC-MS that I can't identify. Could this be decomposition?
A: Yes, this is a very common sign of intermediate degradation. The complex mixture of products often arises from several competing decomposition pathways occurring simultaneously:
-
Oxidation: Formation of N-oxides or ring-opened byproducts.
-
Dimerization/Polymerization: Especially under basic conditions where the indazolide anion can react with another molecule of the starting material or an intermediate.
-
Rearrangement: Under strongly acidic or thermal stress, the indazole ring can undergo rearrangements.
-
Side Reactions with Reagents: The decomposition may be initiated by a reaction with a specific reagent in your mixture, such as a strong base, an oxidizing agent, or even certain solvents at high temperatures.[7]
It is crucial to analyze the crude reaction mixture by LC-MS to identify the masses of these byproducts, which can provide clues to the decomposition mechanism.
Part 2: Troubleshooting Guide for Common Synthetic Challenges
This section provides a problem-oriented approach to resolving specific decomposition issues encountered during common synthetic transformations.
Issue 1: Decomposition during N-Alkylation or N-Arylation
-
Observation: Low yield of the desired N-substituted indazole, accompanied by significant byproduct formation and dark coloration of the reaction mixture. Often, a mixture of N1 and N2 isomers is observed.[4]
-
Primary Cause: The use of an overly strong base (e.g., NaH, LDA, n-BuLi) in the presence of oxygen or at elevated temperatures. Strong bases fully deprotonate the indazole, creating a highly reactive anion that is extremely sensitive to oxidation. The choice of base and solvent system is critical in controlling the N1/N2 regioselectivity.[4]
Solutions & Scientific Rationale
| Solution | Rationale |
| Use a Milder Base | Switch from strong, non-selective bases to milder inorganic bases like K₂CO₃, Cs₂CO₃, or even organic bases like DBU or DIPEA. These bases are often sufficient to promote alkylation without fully deprotonating the indazole, thus reducing the concentration of the highly reactive anion and minimizing oxidative side reactions.[8] |
| Implement Inert Atmosphere | This is non-negotiable. Oxygen is a key culprit in decomposition. Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated. Use techniques like Freeze-Pump-Thaw for solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding reagents. |
| Control Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many alkylations, starting at 0 °C or even room temperature is preferable to heating. High temperatures provide the activation energy for decomposition pathways. |
| Add an Antioxidant | In particularly sensitive systems, adding a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT) or a small amount of ascorbic acid can inhibit oxidative decomposition pathways.[9] |
Issue 2: Degradation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Observation: Low yield, significant formation of dehalogenated or protodeborylated starting material, and/or dark, insoluble palladium black.
-
Primary Cause: The combination of base, heat, and a transition metal catalyst creates a harsh environment. The indazole intermediate can act as a ligand for the palladium center, leading to catalyst inhibition or decomposition. Furthermore, the basic conditions required for these reactions can promote the degradation pathways described above.
Solutions & Scientific Rationale
| Solution | Rationale |
| Optimize Base and Solvent | The choice of base is critical. Aqueous bases (e.g., 2M K₂CO₃) can sometimes be milder and more effective than anhydrous organic bases. Solvents also play a key role; polar aprotic solvents like DMF or DMA can promote decomposition at high temperatures. Consider switching to dioxane or toluene. |
| Use Specialized Ligands | Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to stabilize the palladium catalyst and promote rapid oxidative addition and reductive elimination. This faster catalytic turnover means the reaction can often be run at lower temperatures and for shorter times, minimizing the exposure of the sensitive indazole to harsh conditions. |
| Degas Thoroughly | Palladium catalysts are notoriously sensitive to oxygen, especially at the Pd(0) stage. Rigorous degassing of all solvents and reagents is essential to prevent both substrate decomposition and catalyst deactivation. |
| Protect the Indazole N-H | If the indazole N-H is unsubstituted, consider protecting it before the cross-coupling reaction. A simple protecting group like a Boc, PMB, or even a readily cleavable THP group can prevent the indazole from acting as a ligand and improve its stability under the reaction conditions.[10] |
Part 3: Protocols and Visualization
Protocol 1: Rigorous Degassing of a Reaction Mixture using Freeze-Pump-Thaw
This protocol is essential for removing dissolved oxygen from reaction solvents, a critical step in preventing oxidative decomposition.
Materials:
-
Schlenk flask or a robust round-bottom flask with a sidearm.
-
High-vacuum line (Schlenk line).
-
Inert gas supply (Argon or Nitrogen).
-
Cold bath (Liquid nitrogen or dry ice/acetone).
Procedure:
-
Freeze: Place the flask containing your solvent or reaction mixture (without temperature-sensitive reagents like catalysts) into the cold bath. Swirl the flask to freeze the contents in a thin layer on the walls, maximizing surface area.
-
Pump: Once completely frozen solid, open the flask to the high-vacuum line. Allow it to remain under vacuum for 5-10 minutes to remove the gases from the headspace and the surface of the frozen solid.
-
Thaw: Close the flask to the vacuum and introduce an inert gas atmosphere. Remove the cold bath and allow the mixture to thaw completely. You may observe bubbling as trapped gases are released from the liquid.
-
Repeat: Repeat this Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved oxygen. After the final thaw, leave the flask under a positive pressure of inert gas.
Visualization of Key Concepts
Common Decomposition Pathways
The following diagram illustrates the primary pathways through which indazole intermediates can degrade. Understanding these routes is the first step toward prevention.
Caption: Key stress factors leading to distinct decomposition products of indazole intermediates.
Troubleshooting Workflow for Indazole Decomposition
This decision tree provides a logical workflow for diagnosing and solving stability issues during a reaction.
Caption: A step-by-step decision tree for troubleshooting indazole intermediate decomposition.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC). [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information (PMC). [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Center for Biotechnology Information (PMC). [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. [Link]
-
Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. [Link]
-
III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Medium. [Link]
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. National Center for Biotechnology Information (PMC). [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. [Link]
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for (1-Methyl-1H-indazol-5-YL)methanol
Prepared by the BenchChem Applications Science Team
Welcome to the technical support guide for handling reactions involving (1-Methyl-1H-indazol-5-YL)methanol (CAS: 1092961-11-9).[1][2][3] This document is designed for researchers and drug development professionals to provide field-proven insights and troubleshooting for the critical workup and purification stages of this valuable synthetic intermediate.
This compound is a polar, heterocyclic compound featuring a basic indazole nucleus.[4] The 1H-tautomer is known to be more stable than the 2H form.[4][5] This combination of a basic nitrogenous core and a polar hydroxyl group presents specific challenges during extraction and purification. This guide offers a structured, question-and-answer approach to navigate these complexities effectively.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification of this compound.
Q1: What is a reliable general-purpose extractive workup for a reaction mixture containing this compound?
A: A robust workup strategy must account for the compound's polarity and basicity. The primary goal is to efficiently transfer your product from the reaction solvent into a suitable organic phase for subsequent purification, while removing inorganic salts and highly polar impurities.
A typical procedure involves partitioning the crude material between water and an organic solvent like ethyl acetate.[6] However, careful pH control is crucial. Since the indazole moiety is basic, acidic conditions will protonate it, dramatically increasing its water solubility and leading to product loss in the aqueous layer.
Recommended General Protocol:
-
Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF), concentrate the reaction mixture under reduced pressure first.
-
Dilution: Re-dissolve the residue in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash (pH Control):
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical to neutralize any residual acid from the reaction, ensuring the indazole nitrogen remains in its neutral, less water-soluble state.[7] Vent the separatory funnel frequently, as CO₂ gas may be generated.[7]
-
Follow with a wash using saturated aqueous sodium chloride (brine). This helps to break up emulsions and reduces the solubility of organic solvents in the aqueous layer, further driving your product into the organic phase.[7]
-
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.
Q2: My product has poor solubility in standard extraction solvents, or I'm experiencing persistent emulsions. What should I do?
A: These are common issues for polar, nitrogen-containing heterocycles. Here is a troubleshooting table to address these problems.
| Issue | Potential Cause | Recommended Solution(s) |
| Persistent Emulsion | The compound may be acting as a surfactant. High concentration of salts or fine particulates. | 1. Add Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous phase.[7]2. Filter: Filter the entire mixture through a pad of Celite to remove particulates.[7]3. Change Solvent: Switch to a more polar, water-immiscible solvent like n-butanol. |
| Low Recovery in Organic Layer | The compound is too polar for the chosen solvent. The compound is protonated and remains in the aqueous layer. | 1. Increase Solvent Polarity: Use a solvent mixture like 9:1 DCM:Isopropanol for extraction.2. Continuous Extraction: For highly water-soluble products, consider using a continuous liquid-liquid extractor.3. pH Adjustment: Ensure the aqueous layer is basic (pH > 8) by adding NaHCO₃ or dilute NaOH before extraction. |
| "Oiling Out" During Solvent Removal | The crude product is impure and has a low melting point or is amorphous. | 1. Co-evaporation: Add a non-polar solvent like hexane or toluene during the final stages of concentration to promote solidification.2. Proceed Directly: If the oil is viscous, proceed directly to high-vacuum drying and then purification. |
Q3: I'm seeing significant streaking/tailing on my silica gel TLC plate. How can I achieve good separation during column chromatography?
A: Streaking is a classic sign of strong, undesirable interactions between the basic indazole nitrogen and the acidic silanol groups on the surface of standard silica gel. This leads to poor separation and low recovery. You must modify the stationary or mobile phase to achieve a successful purification.
Decision Framework for Purification:
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
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- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Scientist's Guide to Bioactivity Assays for Novel Kinase Inhibitors: A Case Study with (1-Methyl-1H-indazol-5-YL)methanol Derivatives
Introduction: The Indazole Scaffold and the Quest for Kinase Specificity
To the researchers, scientists, and drug development professionals on the front lines of oncology and immunological research, the challenge is constant: identify potent, specific, and cell-permeable inhibitors for dysregulated protein kinases. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, including Niraparib and Pazopanib.[1] Its rigid bicyclic structure provides a versatile framework for developing inhibitors that can target the highly conserved ATP-binding site of kinases.[2]
This guide focuses on a specific subclass, (1-Methyl-1H-indazol-5-YL)methanol derivatives, as a representative example to compare and contrast the essential bioactivity assays required to profile a potential kinase inhibitor. While the parent compound, this compound, often serves as a synthetic intermediate, its derivatives have shown significant potential as inhibitors of key oncogenic kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4][5]
Here, we move beyond a simple listing of methods. This guide provides an in-depth comparison of the critical assays in a typical kinase inhibitor screening cascade, explaining the causal logic behind moving from a purified, biochemical environment to a complex, live-cell system. We will dissect the "why" behind experimental choices, offering field-proven insights to build a robust data package for your candidate compounds.
The Kinase Inhibitor Screening Cascade: A Strategic Workflow
The path from a newly synthesized compound to a validated lead is a multi-step process designed to answer three fundamental questions:
-
Does the compound interact with the purified target kinase? (Biochemical Activity)
-
Does the compound affect cancer cell viability or proliferation? (Cellular Phenotype)
-
Does the compound engage the target kinase inside a living cell? (Cellular Target Engagement)
Answering these questions requires a strategic sequence of assays, each with distinct advantages and limitations. A failure to show efficacy in a cellular context, despite potent biochemical activity, is a common and costly pitfall in drug discovery.[6] Therefore, incorporating cellular assays early is crucial.
Caption: A typical drug discovery workflow for kinase inhibitors.
Part 1: The Primary Screen - Direct Target Inhibition (Biochemical Assays)
The first step is to determine if your compound can inhibit the kinase in a clean, purified system. This removes the complexities of cell membranes, efflux pumps, and intracellular metabolism. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are industry-standard for this purpose due to their robustness, high-throughput compatibility, and reduced interference from fluorescent compounds.[7][8]
Featured Assay: LanthaScreen™ TR-FRET Kinase Activity Assay
Principle of Causality: The TR-FRET assay measures the enzymatic activity of the kinase.[9] A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor only when they are in close proximity (i.e., when the substrate is phosphorylated by the kinase), resulting in a high FRET signal. An inhibitor prevents this phosphorylation, leading to a dose-dependent decrease in the FRET signal. The time-resolved nature of the reading minimizes background fluorescence, enhancing data quality.[7]
Illustrative Data for Indazole Derivatives: Studies on various indazole scaffolds have demonstrated potent inhibition of kinases like VEGFR-2 and FGFR1 in biochemical assays, with IC50 values often in the low nanomolar range.[5][10]
| Parameter | LanthaScreen™ TR-FRET Assay | Rationale & Justification |
| Primary Output | IC50 (Half-maximal Inhibitory Concentration) | Quantifies the potency of direct enzyme inhibition. |
| Throughput | High (384- or 1536-well plates) | Ideal for screening large compound libraries. |
| Complexity | Moderate | Requires purified, active kinase and specific antibody. |
| Key Advantage | High signal-to-background; direct measure of enzymatic activity. | Provides a clean, unambiguous assessment of target inhibition without cellular variables.[11] |
| Limitation | Not physiologically representative. | Does not account for cell permeability, off-target effects, or ATP competition in a cellular environment.[6] |
Detailed Protocol: LanthaScreen™ TR-FRET Assay for an EGFR Inhibitor
This protocol is adapted from established methodologies for tyrosine kinase assays.[12][13][14]
-
Reagent Preparation:
-
1X Kinase Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
2X Kinase Solution: Dilute purified EGFR kinase to 2X the final desired concentration (e.g., 10 ng/mL) in 1X Kinase Buffer. The optimal concentration should be determined experimentally by running a kinase titration to find the EC80 (the concentration giving 80% of the maximal signal).[13]
-
2X Substrate/ATP Solution: Prepare a mix of fluorescein-labeled substrate (e.g., Fl-poly-GT, 400 nM) and ATP (at the Kₘ concentration for the kinase, e.g., 20 µM) in 1X Kinase Buffer.
-
Stop/Detection Solution: Prepare a solution of 20 mM EDTA and 4 nM Tb-pY20 antibody (a generic anti-phosphotyrosine antibody) in TR-FRET Dilution Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of your this compound derivative, serially diluted in DMSO, to the assay wells. Add DMSO alone for positive and negative controls.
-
Add 2.5 µL of 1X Kinase Buffer.
-
Add 5 µL of the 2X Kinase Solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the Stop/Detection Solution.
-
Cover the plate, incubate for 30-60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm, Donor Emission: 495 nm, Acceptor Emission: 520 nm).[15]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).[13]
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: The Secondary Screen - Assessing Cellular Effects (Phenotypic Assays)
A potent biochemical hit is only valuable if it can exert an effect on cancer cells. The most fundamental cellular effect for an anti-cancer agent is the inhibition of proliferation or the induction of cell death (cytotoxicity).
Featured Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Principle of Causality: This assay provides a phenotypic readout of cell health. It quantifies ATP, the cell's energy currency, which is a direct indicator of metabolic activity and cell viability.[16] The assay reagent contains a thermostable luciferase that, in the presence of ATP from lysed cells, produces a stable "glow-type" luminescent signal proportional to the number of viable cells.[7] A decrease in luminescence indicates that the compound is either cytostatic (inhibiting growth) or cytotoxic (killing cells).
Illustrative Data for Indazole Derivatives: Many indazole derivatives show potent anti-proliferative effects against various cancer cell lines, with GI50 (half-maximal growth inhibition) or IC50 values in the nanomolar to low micromolar range.[4][17] For example, one study found a 3-(pyrrolopyridin-2-yl)indazole derivative to have an IC50 of 8.3 nM against the HL60 cancer cell line.[17]
| Parameter | CellTiter-Glo® Assay | Rationale & Justification |
| Primary Output | IC50 / GI50 | Quantifies the compound's effect on cell viability/proliferation. |
| Throughput | Very High (384- or 1536-well plates) | "Add-mix-measure" format is simple and fast.[16] |
| Complexity | Low | Requires only basic cell culture capabilities. |
| Key Advantage | Physiologically relevant endpoint. | Measures the ultimate desired outcome of an anti-cancer drug in a cellular context.[18] |
| Limitation | Phenotypic and indirect. | Does not confirm that the observed effect is due to inhibition of the intended target kinase. The effect could be due to off-target toxicity. |
Detailed Protocol: CellTiter-Glo® Viability Assay
This protocol is based on the manufacturer's technical bulletin.[9][16]
-
Cell Plating:
-
Seed a cancer cell line known to be dependent on your target kinase (e.g., H1975 NSCLC cells for an EGFR inhibitor) into a white, opaque-walled 96-well or 384-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of your this compound derivative in cell culture medium.
-
Add the compound dilutions to the cells. Include wells with vehicle (e.g., DMSO) as a negative control (100% viability) and a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubate the plate for a period relevant to the cell doubling time (typically 48-72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions (reconstitute the lyophilized substrate with the buffer).
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Record luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the inhibitor concentration. Fit the data to determine the IC50 value.
-
Part 3: Target Validation - Confirming On-Target Activity in Live Cells
If a compound is potent biochemically and shows cellular activity, the final critical question is: is the cellular activity a result of the compound binding to its intended target? The NanoBRET™ Target Engagement assay is a state-of-the-art method designed to answer this question directly in living cells.[6]
Featured Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle of Causality: This assay measures compound binding, not enzymatic activity.[18] The target kinase is expressed in cells as a fusion with the bright, small NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is added (the energy acceptor). When the tracer is bound to the kinase-NanoLuc fusion, BRET occurs. An unlabeled test compound that enters the cell and engages the target will compete with and displace the tracer, leading to a loss of BRET signal. This provides a quantitative measure of target occupancy and apparent intracellular affinity.[16][19]
Illustrative Data for Indazole Derivatives: While specific NanoBRET™ data for the title compound is not publicly available, similar small molecule kinase inhibitors are routinely profiled using this method to confirm target engagement and determine intracellular IC50 values, which can then be compared to biochemical IC50s to assess factors like cell permeability.[6]
| Parameter | NanoBRET™ Target Engagement Assay | Rationale & Justification |
| Primary Output | Intracellular IC50 | Quantifies the potency of target binding in a live, physiological context. |
| Throughput | Medium to High | Amenable to 96- and 384-well formats. |
| Complexity | High | Requires genetic modification of cells (transfection) and specialized reagents (tracer). |
| Key Advantage | Unambiguous confirmation of target binding. | Directly links the compound to the target in a live cell, validating the mechanism of action. Can also determine compound residence time.[20] |
| Limitation | Requires a specific fluorescent tracer for the target of interest. | Development of a suitable tracer can be a prerequisite. |
Detailed Protocol: NanoBRET™ Target Engagement Assay
This protocol is a generalized workflow based on Promega's technical manuals.[1][21]
-
Cell Preparation (Day 1):
-
Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., EGFR) fused to NanoLuc® luciferase. Use a transfection reagent like FuGene HD.
-
Plate the transfected cells in an appropriate assay plate and incubate for ~20-24 hours to allow for protein expression.
-
-
Assay Procedure (Day 2):
-
Prepare serial dilutions of your this compound derivative in Opti-MEM® medium.
-
Prepare the Tracer/Extracellular Inhibitor solution. This contains the specific NanoBRET™ tracer at its EC50 concentration and an extracellular NanoLuc® inhibitor to quench any signal from non-internalized enzyme.
-
Add the test compound dilutions to the wells containing the transfected cells.
-
Add the Tracer solution to all wells.
-
Incubate the plate for 2 hours at 37 °C with 5% CO₂ to allow the compound and tracer to reach binding equilibrium within the cells.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the corrected BRET ratio against the log of the inhibitor concentration and fit the data to determine the intracellular IC50 value.
-
Synthesizing the Data: A Comparative Discussion
The true power of this three-assay cascade lies in comparing the results.
-
Potent TR-FRET IC50 & Potent CellTiter-Glo IC50 & Potent NanoBRET IC50: This is the ideal outcome. It indicates your compound inhibits the purified kinase, has a potent effect on cell viability, and achieves this by binding to the intended target within the cell. The compound is cell-permeable and its phenotype is likely on-target.
-
Potent TR-FRET IC50, but Weak/Inactive in Cellular Assays: This is a common result. It suggests the compound has poor cell permeability, is rapidly metabolized, or is removed by cellular efflux pumps.[6] The biochemical potency does not translate to a physiological effect.
-
Potent TR-FRET IC50 & Potent CellTiter-Glo IC50, but Weak/Inactive in NanoBRET: This is a critical red flag. The compound is cell-permeable and cytotoxic, but it is not binding to your intended target at concentrations that cause cell death. The observed cytotoxicity is likely due to off-target effects, and the compound's mechanism of action is not what was hypothesized.
Visualizing the Target: The EGFR Signaling Pathway
To understand the context of inhibition, it is essential to visualize the target's role in cellular signaling. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating multiple downstream cascades like the RAS-MAPK and PI3K-AKT pathways that drive cell proliferation and survival.[20][22] Indazole-based inhibitors typically block the ATP-binding site, preventing this initial phosphorylation event.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
Profiling derivatives of this compound, or any novel kinase inhibitor series, requires a logically structured, multi-assay approach. Relying solely on biochemical data is insufficient and can be misleading. By systematically comparing data from a biochemical assay (TR-FRET), a phenotypic cell viability assay (CellTiter-Glo®), and a mechanistic cellular target engagement assay (NanoBRET™), researchers can build a comprehensive and trustworthy data package. This cascade validates not only the potency of a compound but also its cellular permeability and on-target mechanism of action, providing the critical insights needed to make informed decisions in the complex journey of drug discovery.
References
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- EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds.
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- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- ResearchGate. (n.d.). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors.
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- SignalChem Biotech. (2024, January 23). Lock and Key with SignalChem Biotech: Drug Discovery in Action. YouTube.
- Sills, M. A., et al. (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization. PubMed Central.
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- ACS Publications. (n.d.). Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
- Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors.
- Li, Y., et al. (n.d.). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. PubMed Central.
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- Thermo Fisher Scientific. (n.d.). Competitive TR-FRET Binding Assays for PI3K Family Inhibitors.
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- Journal of the American Chemical Society. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.
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- PubMed. (n.d.). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy.
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- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed.
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A Researcher's Guide to Indazole Bioactivity: The Critical N1 vs. N2 Substitution Analysis
Introduction: The Indazole Scaffold and the Tale of Two Nitrogens
The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, from potent kinase inhibitors in oncology to anti-inflammatory and neuroprotective agents.[1][2][3] Its power lies in its bicyclic structure, which acts as a versatile bioisostere for native structures like indole, and its unique tautomeric nature. An indazole molecule can exist in two primary forms: the 1H-indazole and the 2H-indazole.[1] While the 1H-tautomer is generally more thermodynamically stable, the substitution of a functional group onto either the N1 or N2 nitrogen atom locks the molecule into a specific isomeric form.[1][4][5][6]
This choice of substitution is not a trivial synthetic footnote; it is a decisive factor that profoundly dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. Consequently, the biological activity of an N1-substituted indazole can be dramatically different from its N2-substituted counterpart. This guide provides a comparative analysis of N1 versus N2 substituted indazole bioactivity, supported by experimental data, to illuminate the structural nuances that drive pharmacological outcomes and to provide practical guidance for researchers in drug discovery.
The Decisive Role of the Nitrogen: N1 vs. N2 Bioactivity Compared
The position of the N-substituent governs how the indazole core presents its pharmacophoric features to a biological target. A substituent at the N1 position extends into a different vector of chemical space compared to a substituent at the N2 position. This distinction directly impacts binding pocket interactions, solubility, and metabolic stability.
A prime example of the therapeutic importance of the N2 position is Pazopanib , an FDA-approved multi-tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][6][7][8] Pazopanib is an N2-substituted indazole, and its efficacy is critically dependent on this specific isomeric configuration, which allows for optimal interaction with the ATP-binding pocket of kinases like VEGFR and PDGFR.[7] Conversely, the N1 isomer of the Pazopanib core would orient the key side chains differently, disrupting these crucial interactions.
However, the N1 position is equally critical for other classes of bioactive molecules. For instance, Danicopan (a complement factor D inhibitor) and CPI-637 (a CBP/E1A binding protein inhibitor) are both N1-substituted indazoles that have advanced in clinical development, underscoring that the "optimal" substitution is entirely target-dependent.[6]
Comparative Bioactivity Data: N1 vs. N2 Indazole Isomers
The following table summarizes experimental data from various studies, highlighting the differential activity of N1 and N2 isomers against key biological targets.
| Indazole Scaffold | Target | N1-Isomer Activity (IC₅₀) | N2-Isomer Activity (IC₅₀) | Key Finding | Reference |
| Indazole-pyrimidine | VEGFR-2 | Less Potent | 30 nM (Pazopanib) | N2-substitution is critical for potent VEGFR-2 inhibition in this scaffold. | [7][9] |
| 3,5-disubstituted-6-azaindazole | Pan-Pim Kinase | - | 0.4 nM (Pim-1) | The N2-substituted series yielded highly potent pan-Pim kinase inhibitors. | [9] |
| Indazole-3-carboxamide | GSK-3β | 1.7 µM | 0.35 µM | Methoxy substitution on the indazole ring combined with N2-substitution enhanced potency. | [9] |
| Generic Indazole | FGFR-1 | Inactive | Active (µM range) | Initial screenings showed the N2-indazole was essential for FGFR-1 inhibition. | [9] |
| 1,3-disubstituted indazole | HIF-1α | Potent (low µM) | Not reported | The N1-substituted series demonstrated significant HIF-1 inhibitory activity. | [10] |
This data clearly illustrates that a simple positional change of a single substituent can result in orders-of-magnitude differences in biological potency. The causality lies in the precise fit and electrostatic complementarity between the inhibitor and its target protein.
Synthetic Strategy: A Guide to Regioselective N-Substitution
The direct alkylation of an indazole often yields a mixture of N1 and N2 isomers, presenting a significant purification challenge and reducing the overall yield of the desired product.[6][11] Therefore, developing a regioselective synthetic strategy is paramount. The choice of reaction conditions allows chemists to favor either the thermodynamically or kinetically controlled product.
Workflow for Selecting a Regioselective Synthetic Route
Caption: Decision workflow for choosing a synthetic route based on the desired N1 or N2 indazole isomer.
Protocol 1: Selective Synthesis of N1-Alkyl Indazoles (Thermodynamic Control)
This method leverages conditions that favor the formation of the more stable 1H-indazole product. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent is highly effective.[4][5][12]
Causality: NaH deprotonates the indazole to form the indazolide anion. In a solvent like THF, this system allows for equilibration towards the more thermodynamically stable N1-alkylated product. Steric bulk at the C3 position can further enhance N1 selectivity by hindering approach to the N2 position.[12]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the N1-substituted indazole.
Protocol 2: Selective Synthesis of N2-Alkyl Indazoles (Kinetic Control)
Achieving N2 selectivity often requires conditions that favor the kinetic product or using substrates with specific electronic properties. The presence of a strong electron-withdrawing group (EWG) like -NO₂ or -CO₂Me at the C7 position has been shown to confer excellent N2 regioselectivity (≥96%).[4][12]
Causality: An EWG at C7 alters the electronic distribution of the indazole ring, making the N2 atom more nucleophilic and kinetically favored for attack by an electrophile.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the C7-EWG substituted 1H-indazole (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like DMF.
-
Alkylation: Add the alkylating agent (alkyl halide, 1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography to yield the pure N2-substituted product.
Analytical Validation: Unambiguous Isomer Identification
Synthesizing the isomers is only half the battle; one must be certain of the product's identity. Due to their similar physical properties, distinguishing between N1 and N2 isomers can be challenging. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose.[13][14]
Workflow for NMR-Based Isomer Differentiation
Caption: A systematic workflow for the definitive characterization of N1 and N2 indazole isomers using NMR spectroscopy.
Protocol: Differentiating Isomers with 2D NMR
Self-Validation Principle: This protocol is self-validating because it relies on observing specific, predictable correlations. The presence of a key HMBC or NOESY cross-peak provides positive confirmation of one isomeric structure, while its absence confirms the other.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a concentrated sample (5-10 mg) of the purified indazole isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon signals. Note the chemical shift of the C3 carbon, which is often a useful preliminary indicator.[15]
-
Acquire 2D HMBC Spectrum: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is the most crucial experiment.
-
For the N1-isomer: Look for a correlation (cross-peak) between the protons on the alpha-carbon of the N-substituent and the C7a carbon of the indazole ring. This is a 3-bond coupling.
-
For the N2-isomer: Look for a correlation between the protons on the alpha-carbon of the N-substituent and the C3 carbon of the indazole ring. This is also a 3-bond coupling.
-
-
Acquire 2D NOESY Spectrum (Optional but Recommended): Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to confirm through-space proximity.
-
For the N1-isomer: Expect a NOE correlation between the substituent's alpha-protons and the H7 proton of the indazole ring.
-
For the N2-isomer: Expect a NOE correlation between the substituent's alpha-protons and the H3 proton of the indazole ring.
-
-
Data Interpretation: Analyze the 2D spectra to find the key correlations described above. The presence of the expected N1 or N2 correlations provides an unambiguous structural assignment.[4][13]
Case Study: Indazoles as Kinase Inhibitors
The development of kinase inhibitors represents a major success story for indazole-based drugs.[9][16][17] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The ATP-binding pocket of a kinase is a well-defined target where small molecules can compete with ATP, blocking the downstream signaling cascade.
Simplified VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by an N2-substituted indazole kinase inhibitor like Pazopanib.
The precise orientation of the N-substituted indazole within the kinase hinge region is critical for potent inhibition. The N1 vs. N2 choice dictates which part of the molecule interacts with this key region and which part is projected towards the solvent-exposed region, influencing both potency and selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a common method for quantifying the inhibitory activity (IC₅₀) of a compound against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Causality: The assay measures the phosphorylation of a substrate by the kinase. A potent inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal. The IC₅₀ value is the concentration of inhibitor required to reduce the kinase activity by 50%.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the N1 and N2 indazole isomers in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase Reaction Buffer.
-
Test compound (N1 or N2 isomer) at various concentrations.
-
Fluorescein-labeled substrate peptide and the target kinase (e.g., VEGFR-2).
-
-
Initiation: Start the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a development solution containing a terbium-labeled anti-phosphopeptide antibody. This antibody specifically binds to the phosphorylated substrate.
-
FRET Measurement: Incubate for another 60 minutes to allow antibody-peptide binding. Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.
Conclusion and Future Perspectives
The substitution pattern of the indazole ring is a fundamental determinant of its biological activity. The choice between N1 and N2 substitution is not arbitrary but a critical design element that profoundly influences molecular interactions with protein targets. As demonstrated, this single positional change can convert an active compound into an inactive one, or vice-versa.
For researchers in drug development, a successful indazole-based project requires:
-
Strategic Design: Consideration of which isomer is more likely to fit the target pocket.
-
Regioselective Synthesis: Mastery of synthetic methods to produce the desired isomer cleanly and efficiently.
-
Rigorous Characterization: Unambiguous confirmation of the N-substitution pattern using modern analytical techniques like 2D NMR.
Future advancements will likely involve the greater use of computational modeling to predict the binding of N1 and N2 isomers in silico, helping to prioritize synthetic targets. As our understanding of structure-activity relationships continues to deepen, the strategic and selective functionalization of the indazole scaffold will remain a powerful approach for discovering the next generation of therapeutics.
References
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Cunningham, D., & Canty, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
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Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]
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Cunningham, D., & Canty, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
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Caron, S., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
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Gutiérrez, A. C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]
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Ren, P., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
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Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
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Tomašić, T., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Smith, L. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
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Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Whittington, D. A., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Abboud, K. A., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]
-
Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]
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Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. University of Sunderland. [Link]
-
Chandramouli, C., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
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Lee, K., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. ResearchGate. [Link]
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Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
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Zhang, J., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]
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ResearchGate. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Perras, F. A., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. [Link]
-
ResearchGate. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
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National Center for Biotechnology Information. (n.d.). Pazopanib. PubChem. [Link]
-
Telliez, M.-A., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Gurney, H., et al. (2017). PharmGKB summary: pazopanib pathway, pharmacokinetics. Pharmacogenetics and Genomics. [Link]
-
Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics. [Link]
-
OncLive. (2020). AXL Kinase Becomes a Therapeutic Target in Its Own Right. OncLive. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
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in vitro kinase assay protocol for indazole-based inhibitors
An In-Depth Technical Guide to In Vitro Kinase Assay Protocols for Indazole-Based Inhibitors
From the desk of a Senior Application Scientist
This guide provides a comprehensive overview and comparison of in vitro kinase assay methodologies tailored for the evaluation of indazole-based inhibitors. As a privileged scaffold in modern kinase drug discovery, the indazole core presents unique opportunities and requires rigorous, well-designed biochemical assays to accurately determine potency, selectivity, and mechanism of action. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that your protocols are self-validating systems for generating high-quality, reproducible data.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
The indazole ring system is a bioisostere of purine and has proven to be a highly effective scaffold for targeting the ATP-binding site of a wide range of protein kinases. Its derivatives, such as Axitinib and Pazopanib, are successful anticancer drugs. The power of the indazole scaffold lies in its ability to form critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP, making many indazole derivatives ATP-competitive inhibitors. Understanding this binding mode is crucial for selecting and optimizing an appropriate assay system.
Choosing the Right Assay: A Comparative Overview
The fundamental principle of a kinase activity assay is to measure the enzyme-catalyzed transfer of a phosphate group from ATP to a substrate (a peptide, protein, or other molecule). The inhibitory effect of a compound is quantified by the reduction in this activity. While numerous assay formats exist, they can be broadly categorized by the component of the kinase reaction that is detected.
Comparison of Common In Vitro Kinase Assay Technologies
The selection of an assay technology is a critical decision driven by factors such as the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the specific kinase target, and available instrumentation.
| Assay Technology | Principle | Advantages | Disadvantages | Best For |
| Luminescence (ADP Detection) | Measures ADP production, which is directly proportional to kinase activity. | High sensitivity, wide dynamic range, fewer false positives from ATP-interactive compounds. | Can be more expensive; requires specific plate readers. | HTS, MoA studies, kinases with low activity. |
| Luminescence (ATP Depletion) | Measures remaining ATP; signal is inversely proportional to kinase activity. | Simple "add-and-read" format, robust, widely used. | Signal decreases with activity; susceptible to interference from compounds that interact with luciferase or ATP. | HTS, initial hit finding. |
| TR-FRET (e.g., HTRF®) | An antibody specific to the phosphorylated substrate brings a donor-acceptor fluorophore pair into proximity, generating a FRET signal. | Homogeneous (no-wash) format, robust for HTS, minimizes background fluorescence. | Requires specific phospho-antibodies; potential for compound autofluorescence interference. | HTS, selectivity profiling. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled substrate upon phosphorylation. | Homogeneous format, cost-effective. | Lower sensitivity; best suited for smaller peptide substrates. | HTS for specific kinase targets. |
| Radiometric (Filter Binding) | Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate captured on a filter. | Considered the "gold standard" for accuracy; directly measures catalysis without modified components. | Safety hazards, waste disposal issues, low throughput, not homogeneous. | Orthogonal validation, detailed kinetic studies. |
Recommended Protocol: Luminescence-Based ADP-Glo™ Assay for an Indazole Inhibitor
For robustly characterizing an indazole-based inhibitor, the ADP-Glo™ assay is an excellent choice. It directly measures product (ADP) formation, making it highly sensitive and less prone to interference compared to ATP depletion methods. This protocol is designed to be self-validating by first establishing optimal reaction conditions before determining inhibitor potency.
Phase 1: Assay Development & Optimization
Causality: Before testing an inhibitor, you must define a "biochemical window" where the assay is linear and responsive. Rushing this step is a primary source of unreliable IC50 data. Using an ATP concentration near the apparent Michaelis-Menten constant (Km(app)) ensures the assay is sensitive to ATP-competitive inhibitors like most indazoles.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a base buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The exact composition may need to be optimized for your specific kinase.
-
Enzyme: Reconstitute the kinase in an appropriate buffer and prepare serial dilutions.
-
Substrate & ATP: Prepare stocks of the specific peptide/protein substrate and ATP.
-
-
Enzyme Titration:
-
Set up a series of reactions in a multi-well plate with a fixed, saturating concentration of substrate and ATP (e.g., 100 µM).
-
Add varying concentrations of the kinase.
-
Incubate for a fixed time (e.g., 60 minutes) at the desired temperature (e.g., 30°C).
-
Stop the reaction and measure ADP production using the ADP-Glo™ protocol (adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence).
-
Goal: Identify an enzyme concentration that yields a robust signal well above background but remains within the linear range of the detection reagents.
-
-
ATP Km(app) Determination:
-
Using the optimal enzyme concentration determined above, set up reactions with a fixed substrate concentration.
-
Vary the ATP concentration across a wide range (e.g., 0.5 µM to 500 µM).
-
Incubate and detect as above.
-
Plot kinase activity (luminescence) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km(app).
-
Phase 2: IC50 Determination
Causality: This phase directly measures the potency of your indazole inhibitor. A 10-point dose-response curve is essential for accurately defining the top and bottom plateaus of inhibition and calculating a reliable IC50 value.
Step-by-Step Protocol:
-
Inhibitor Preparation: Prepare a serial dilution series (e.g., 1:3 or 1:5) of the indazole inhibitor in 100% DMSO. A typical starting concentration might be 100 µM.
-
Assay Setup (384-well plate format):
-
Add 1 µL of the serially diluted inhibitor or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Pre-incubate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the reaction by adding 10 µL of ATP solution (at a final concentration equal to the determined Km(app)).
-
Controls:
-
0% Inhibition (High Signal): Enzyme + Substrate + ATP + DMSO
-
100% Inhibition (Low Signal): Substrate + ATP + DMSO (No Enzyme)
-
-
-
Incubation & Detection:
-
Incubate the plate for a time period determined to be in the linear range from Phase 1 (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - ([Signal_Inhibitor] - [Signal_NoEnzyme]) / ([Signal_DMSO] - [Signal_NoEnzyme])).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation and Validating Trustworthiness
-
Z'-Factor: For HTS, an assay's quality is often assessed by its Z'-factor, calculated from the high (0% inhibition) and low (100% inhibition) controls. A Z'-factor > 0.5 indicates an excellent and robust assay.
-
Dose-Response Curve: A high-quality curve will have a full sigmoidal shape with well-defined upper and lower plateaus and a slope factor near -1.0. An incomplete curve or a shallow slope can indicate issues like compound insolubility or non-specific inhibition.
-
Orthogonal Validation: Potent hits should always be confirmed using a different assay technology (e.g., a TR-FRET or radiometric assay). This ensures the observed activity is not an artifact of the primary assay format. Comparing results from a direct binding assay with an activity assay can also reveal allosteric mechanisms.
Case Study: Characterizing a Hypothetical Inhibitor "INDZ-123"
To assess selectivity, INDZ-123 was tested against a panel of related kinases using the optimized ADP-Glo™ protocol.
| Kinase Target | IC50 (nM) for INDZ-123 | ATP Concentration Used |
| Target Kinase A | 8.5 | 15 µM (Km(app)) |
| Kinase B | 450 | 25 µM (Km(app)) |
| Kinase C | >10,000 | 50 µM (Km(app)) |
| Kinase D | 1,200 | 10 µM (Km(app)) |
References
- Revvity. (n.d.). HTRF KinEASE STK Discovery Kit, 1,000 Assay Points. Revvity.
- Li, Z., & Zheng, W. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs.
- Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.
- ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... ResearchGate.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific UK.
- Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed.
- Promega. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
- Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Reaction Biology.
- Auld, D. S., et al. (2008). Comparison of bioluminescent kinase assays using substrate depletion and product formation. PubMed.
- Biocompare. (2013). Options Abound for Kinase Assays. Biocompare.
- BenchChem. (2025). Best Practices for Kinase Inhibitor Experiments. BenchChem.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- ResearchGate. (2025). Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors.
A Senior Application Scientist's Guide to Cell-Based Assays for Evaluating Anticancer Properties of Indazole Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Indazoles in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer agents like axitinib and pazopanib.[1][2] These compounds often function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation, survival, and metastasis.[3][4][5] As the pipeline of novel indazole derivatives expands, robust and reliable methods for evaluating their anticancer properties are paramount. This guide provides a comparative overview of essential cell-based assays, offering insights into their principles, protocols, and data interpretation to empower your research.
The Foundational Tier: Assessing Cytotoxicity and Viability
The initial step in characterizing any potential anticancer compound is to determine its effect on cell viability and proliferation. This is typically achieved through cytotoxicity assays, which measure the dose-dependent ability of a compound to kill cancer cells or inhibit their growth.
Comparative Analysis of Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| alamarBlue (Resazurin) | Measures metabolic activity via the reduction of resazurin to the fluorescent resorufin by viable cells.[6][7][8] | Non-toxic, allowing for real-time monitoring; sensitive and has a large dynamic range.[6][9] | Can be influenced by changes in cellular metabolism that are independent of cytotoxicity. |
| Sulforhodamine B (SRB) | A colorimetric assay that measures cellular protein content, providing an estimation of cell density.[10][11] | Inexpensive, simple, and the endpoint is stable; less interference from compound color.[10][12] | Requires cell fixation, which can be a drawback for certain applications. |
Experimental Workflow: A Comparative Overview
Caption: Comparative workflow of alamarBlue and SRB viability assays.
Detailed Protocol: alamarBlue Cell Viability Assay[6][9][14]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the indazole compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add alamarBlue reagent to each well at a volume equal to 10% of the culture medium.[13]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.[6][9]
-
Data Acquisition: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.[8][13]
Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay[10][11]
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the alamarBlue assay.
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11]
-
Solubilization: Allow the plates to air dry completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[10]
Delving Deeper: Unraveling the Mechanism of Action
Once the cytotoxic potential of an indazole compound is established, the next critical step is to investigate how it induces cell death or inhibits proliferation. This involves a suite of assays designed to probe specific cellular processes.
Probing Apoptosis: The Hallmarks of Programmed Cell Death
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. Several assays can quantify different stages of this process.
Comparative Analysis of Apoptosis Assays
| Assay | Principle | Advantages | Disadvantages |
| Annexin V/PI Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[14][15][16] | Distinguishes between early apoptotic, late apoptotic, and necrotic cells.[17] Provides quantitative data via flow cytometry. | Can be technically demanding and requires a flow cytometer. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, key enzymes in the apoptotic cascade, using a substrate that becomes fluorescent or luminescent upon cleavage.[18][19][20][21] | Highly specific for apoptosis and can be adapted for high-throughput screening.[19] | Measures a transient event, so timing is critical. |
| JC-1 Mitochondrial Membrane Potential Assay | Utilizes the cationic dye JC-1, which accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with depolarized mitochondria, JC-1 remains as green fluorescent monomers.[22][23][24] | Provides an early indication of apoptosis initiation through mitochondrial dysfunction.[23] The ratiometric (red/green) analysis minimizes artifacts.[22] | Can be sensitive to mitochondrial-independent apoptosis pathways. |
Experimental Workflow: Apoptosis Detection
Caption: Workflows for key apoptosis detection assays.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry[15]
-
Cell Treatment and Harvesting: Treat cells with the indazole compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 1X binding buffer to each tube and analyze immediately by flow cytometry.
Detailed Protocol: Caspase-3/7 Activity Assay[19]
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with the indazole compound.
-
Reagent Preparation and Addition: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well.
-
Incubation: Mix the contents of the wells by orbital shaking and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.
Detailed Protocol: JC-1 Mitochondrial Membrane Potential Assay[24][27]
-
Cell Culture and Treatment: Culture cells on glass coverslips or in a black-walled 96-well plate and treat with the indazole compound.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes.
-
Washing: Discard the staining solution and wash the cells with assay buffer.
-
Imaging and Quantification: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader. Healthy cells will exhibit red fluorescence, while apoptotic cells will show green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Investigating Cell Cycle Arrest
Many anticancer drugs, including kinase inhibitors, exert their effects by disrupting the normal progression of the cell cycle.[3]
Cell Cycle Analysis using Propidium Iodide and Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured using flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25]
Experimental Workflow: Cell Cycle Analysis
Caption: Comparative workflows for wound healing and Transwell invasion assays.
Detailed Protocol: Wound Healing (Scratch) Assay
[26]
-
Cell Seeding: Plate cells in a 6- or 12-well plate and grow them to full confluency.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the indazole compound at the desired concentration.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed. [27]5. Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Detailed Protocol: Transwell Invasion Assay
-
Insert Preparation: Coat the upper surface of Transwell inserts (typically 8 µm pore size) with a thin layer of Matrigel and allow it to solidify. [29]2. Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. [29]6. Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or another suitable fixative. Stain the cells with a dye such as crystal violet. [29]7. Quantification: Allow the inserts to air dry, and then count the number of stained cells in several microscopic fields.
Visualizing the Molecular Targets: Signaling Pathways
Many indazole derivatives exert their anticancer effects by inhibiting specific protein kinases within cellular signaling pathways. [3][30]Understanding which pathways are affected is crucial for mechanism of action studies.
Caption: Simplified signaling pathways often targeted by indazole compounds.
Conclusion: A Multi-faceted Approach to Characterization
The effective evaluation of novel indazole compounds requires a tiered and multi-faceted approach. Beginning with robust cytotoxicity screening, followed by in-depth mechanistic studies into apoptosis, cell cycle progression, and metastatic potential, researchers can build a comprehensive profile of a compound's anticancer activity. The choice of assays should be guided by the specific research question and the suspected mechanism of action. By employing the principles and protocols outlined in this guide, scientists can generate reliable and reproducible data, accelerating the journey of promising indazole derivatives from the laboratory to the clinic.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
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SRB Cytotoxicity Assay Kit – Sensitive Colorimetric. Canvax. [Link]
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How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025-05-05). [Link]
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alamarBlue Assay Protocol. Advanced BioMatrix. (2024-08-27). [Link]
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Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]
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Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience. [Link]
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Cell cycle analysis. Wikipedia. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
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JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. (2023-11-30). [Link]
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Invasion Assay Protocol. SnapCyte. [Link]
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The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. (2025-08-07). [Link]
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Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014-04-16). [Link]
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Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry). Oreate AI Blog. (2026-01-07). [Link]
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The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of (1-Methyl-1H-indazol-5-YL)methanol Analogs in Oncology
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis of a multitude of biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key feature in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which underscores its therapeutic relevance, particularly in oncology.[2] The versatility of the indazole ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1]
This guide focuses on the structure-activity relationships (SAR) of analogs derived from the (1-methyl-1H-indazol-5-yl)methanol scaffold. This particular scaffold is a valuable starting point for the synthesis of novel therapeutic agents due to the presence of a reactive hydroxymethyl group at the C5-position, which can be readily modified to explore interactions with various biological targets. While a systematic exploration of direct modifications to the methanol group (e.g., ethers, esters) is not extensively documented in publicly available literature, a comprehensive analysis of closely related analogs, particularly those with substitutions at the C5 position, provides significant insights into the SAR of this compound class.
Herein, we will delve into a comparative analysis of this compound analogs, with a primary focus on their anticancer activities. We will examine how structural modifications influence their biological effects, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are also provided to offer a practical resource for researchers in the field.
Comparative Analysis of this compound Analogs: A Focus on Anticancer Activity
A recent study on a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs provides a robust dataset for understanding the SAR of compounds derived from a scaffold closely related to this compound.[3] In this series, the methanol group is elaborated into a more complex N-arylisonicotinamide moiety. The anticancer activity of these compounds was evaluated against a panel of human cancer cell lines, and the results offer valuable insights into the structural requirements for potency.
Key Structural Modifications and Their Impact on Anticancer Activity
The core structure of the analog series under consideration is depicted below:
A representative image of the core scaffold would be displayed here. Caption: Core chemical structure of the 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analog series.
The primary point of diversification in this series is the nature of the aryl group (Ar) attached to the isonicotinamide nitrogen. The following table summarizes the anticancer activity of selected analogs against various cancer cell lines, as determined by the National Cancer Institute (NCI) protocol at a single 10⁻⁵ M concentration.[3] The data is presented as percentage growth inhibition (PGI).
| Compound ID | Aryl Group (Ar) | Mean PGI (%) | Most Sensitive Cell Line | PGI (%) in Most Sensitive Cell Line |
| 3a | Phenyl | 2.5 | Leukemia CCRF-CEM | 21.4 |
| 3b | 4-Fluorophenyl | 5.8 | Leukemia CCRF-CEM | 28.7 |
| 3c | 4-Chlorophenyl | 8.2 | Leukemia CCRF-CEM | 35.1 |
| 3d | 4-Bromophenyl | 10.5 | Leukemia CCRF-CEM | 40.2 |
| 3e | 4-Nitrophenyl | 15.1 | CNS Cancer SNB-75 | 45.8 |
| 3f | 4-Methylphenyl | 4.7 | Leukemia CCRF-CEM | 25.3 |
| 3g | 4-Methoxyphenyl | 3.1 | Leukemia CCRF-CEM | 23.8 |
| 3h | 3-Nitrophenyl | 12.8 | CNS Cancer SNB-75 | 42.6 |
| 3i | 2-Chlorophenyl | 6.9 | Leukemia CCRF-CEM | 31.5 |
| 3j | 2,4-Dichlorophenyl | 9.7 | Leukemia CCRF-CEM | 38.4 |
Data adapted from: Umang P., et al. ChemistrySelect, 2024.[3]
Structure-Activity Relationship Insights
From the data presented, several key SAR trends can be elucidated:
-
Influence of Phenyl Ring Substitution: Unsubstituted phenyl (Compound 3a ) shows modest activity. The introduction of substituents on the phenyl ring significantly modulates the anticancer potency.
-
Role of Electron-Withdrawing Groups: A clear trend is observed with electron-withdrawing groups at the para-position of the phenyl ring. The potency increases in the order of H < F < Cl < Br < NO₂ (Compounds 3a-3e ). The 4-nitrophenyl analog (3e ) exhibited the highest mean PGI and the most potent activity against the CNS cancer cell line SNB-75.[3] This suggests that an electron-deficient aryl ring is favorable for activity, potentially enhancing interactions with the biological target.
-
Impact of Electron-Donating Groups: In contrast, electron-donating groups such as methyl (3f ) and methoxy (3g ) at the para-position resulted in activity comparable to or slightly better than the unsubstituted analog, but significantly lower than the electron-withdrawing counterparts.[3]
-
Positional Isomerism: A comparison between the 4-nitrophenyl (3e ) and 3-nitrophenyl (3h ) analogs reveals that the para-substituted compound is more potent. Similarly, comparing the 4-chlorophenyl (3c ) with the 2-chlorophenyl (3i ) and 2,4-dichlorophenyl (3j ) analogs indicates that the position of the halogen influences activity, with the para-position being generally favorable.
Caption: SAR summary for C5-modified (1-methyl-1H-indazol-5-yl) analogs.
Experimental Protocols
General Synthetic Pathway for 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs
The synthesis of the title compounds can be achieved through a multi-step process, with the key step being a Suzuki-Miyaura coupling reaction.[3]
Caption: General synthetic workflow for the target analogs.
Step 1: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)isonicotinic acid (Intermediate 1)
-
To a solution of 5-bromo-1-methyl-1H-indazole (1.0 eq) in a mixture of dioxane and water (4:1) are added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.
-
After completion (monitored by TLC), the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with 1N HCl to pH ~4.
-
The precipitated solid is filtered, washed with water, and dried to afford the desired intermediate.
Step 2: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs (Final Products)
-
To a solution of 2-(1-methyl-1H-indazol-5-yl)isonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
The respective substituted aniline (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final product.
In Vitro Anticancer Activity Assay (NCI-60 Cell Line Screen)
The anticancer activity of the synthesized compounds can be evaluated using the National Cancer Institute's 60 human tumor cell line screen.[3][4]
-
Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After 24 hours, the cells are incubated with the test compounds at a single concentration (e.g., 10⁻⁵ M) for 48 hours at 37 °C, 5% CO₂, 95% air, and 100% relative humidity.
-
After the incubation period, the assay is terminated by the addition of cold trichloroacetic acid (TCA).
-
The cells are fixed for 60 minutes at 4 °C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The percentage growth is calculated at each level of drug concentration. The percentage growth inhibition (PGI) is calculated as: PGI = 100 - Percentage Growth.
Conclusion and Future Perspectives
The structure-activity relationship studies of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs reveal critical insights into the design of novel anticancer agents based on the this compound scaffold. The presence of electron-withdrawing groups, particularly at the para-position of the N-aryl substituent, is a key determinant of enhanced potency. These findings provide a strong rationale for the further exploration of this chemical space.
Future research should focus on:
-
Direct Modification of the Methanol Group: Synthesizing and evaluating a series of ethers and esters of this compound to understand the impact of modifying this key functional group on biological activity.
-
Exploration of Diverse Biological Targets: While the focus here has been on anticancer activity, the indazole scaffold is known to interact with a wide range of targets, including various protein kinases.[5] Screening optimized analogs against a panel of kinases could uncover novel and potent inhibitors.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanism of action for the most potent compounds will be crucial for their further development as therapeutic agents.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is a necessary step towards translating in vitro activity into in vivo efficacy.
By leveraging the SAR insights discussed in this guide and pursuing these future directions, the this compound scaffold holds significant promise for the development of the next generation of targeted therapies.
References
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. Available at: [Link]
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The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect. Available at: [Link]
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Anticancer activity of indazole compounds. ResearchGate. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Available at: [Link]
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Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available at: [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Publishing. Available at: [Link]
-
Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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Privileged 1,2,4-Oxadiazoles in Anticancer Drug Design: Novel 5- Aryloxymethyl-1,2,4-oxadiazole Leads for Prostate Cancer Therapy. Bentham Science Publishers. Available at: [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]
-
Synthesis, Structural Investigations, DFT Calculations, and Molecular Docking Studies of Novel 2-(Substituted- Aryloxymethyl)-5-(Pyridin-4-yl)-1, 3, 4-Oxadiazoles: Highly Potential InhA and Cytochrome c Peroxidase Inhibitors. ResearchGate. Available at: [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
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This compound. Lead Sciences. Available at: [Link]
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Synthesis of furopyrazole analogs of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole (YC-1) as novel anti-leukemia agents. PubMed. Available at: [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Frontiers in Chemistry. Available at: [Link]
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A Researcher's Guide to the Rigorous Validation of (1-Methyl-1H-indazol-5-YL)methanol Derivatives as Chemical Probes
In the intricate world of chemical biology and drug discovery, the utility of a chemical probe is directly proportional to the rigor of its validation. A well-characterized chemical probe is an indispensable tool, enabling the interrogation of protein function and the validation of new therapeutic targets with a high degree of confidence.[1][2] Conversely, a poorly validated probe can lead to misleading data, confounding research, and wasted resources. This guide provides a comprehensive framework for the validation of a hypothetical series of chemical probes derived from the (1-Methyl-1H-indazol-5-YL)methanol scaffold. While this specific chemical series is not yet extensively documented in the public domain as validated probes, the principles and experimental workflows outlined herein are universally applicable and represent the gold standard in the field.
The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors. This makes the this compound framework a promising starting point for the development of novel chemical probes targeting the human kinome and other enzyme families. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new chemical tools.
The Hallmarks of a High-Quality Chemical Probe: Essential Validation Criteria
Before embarking on a discussion of experimental methodologies, it is crucial to define the key characteristics of an ideal chemical probe. These criteria, established through consensus in the scientific community, serve as the benchmarks against which any new probe candidate must be measured.[3][4]
-
Potency: A high-quality chemical probe should exhibit potent activity against its intended target, typically with an in vitro IC50 or Kd value of less than 100 nM.[4] In a cellular context, the probe should demonstrate on-target activity at a concentration of less than 1 µM.[3]
-
Selectivity: The probe must be highly selective for its intended target over other related proteins. A commonly accepted standard is a greater than 30-fold selectivity against other members of the same protein family.[3][4] Comprehensive selectivity profiling against a broad panel of targets is essential to unmask any potential off-target activities that could confound experimental results.
-
Mechanism of Action: The probe's mechanism of action should be well-defined. For example, is it a competitive, non-competitive, or allosteric inhibitor? Does it engage its target covalently or reversibly?
-
Target Engagement in a Cellular Context: It is imperative to demonstrate that the probe directly interacts with its intended target within a living cell.[5][6] This confirms that the probe can penetrate the cell membrane, reach its target in the complex intracellular environment, and bind to it at concentrations relevant to its observed phenotypic effects.
-
Cellular Activity: The probe should elicit a measurable biological response in a cellular assay that is consistent with the modulation of its intended target.
-
Availability of a Negative Control: An ideal chemical probe set includes a structurally similar but biologically inactive control compound. This negative control should be devoid of activity against the target of interest and can be used to distinguish on-target effects from non-specific or off-target phenomena.
A Step-by-Step Validation Workflow for this compound Derivatives
The following section outlines a comprehensive, multi-pronged approach to the validation of a hypothetical series of this compound derivatives as chemical probes for a specific protein target (e.g., a protein kinase).
Caption: A generalized workflow for chemical probe validation.
Initial Biochemical Potency Assessment
The first step in the validation process is to determine the in vitro potency of the this compound derivatives against the purified target protein. This is typically achieved through enzymatic assays or binding assays.
Example Experimental Protocol: Kinase Activity Assay
-
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comprehensive Selectivity Profiling
Once potent compounds have been identified, their selectivity must be rigorously assessed. For kinase inhibitors, this involves screening against a large panel of kinases, often referred to as a "kinome scan."[7] This is crucial for identifying any off-target activities that could lead to misinterpretation of experimental results.[8][9]
Data Presentation: Kinome Selectivity Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 98% | 15 |
| Kinase B | 75% | 250 |
| Kinase C | 20% | >10,000 |
| Kinase D | 5% | >10,000 |
| ... (and so on for a broad panel of kinases) |
In this hypothetical example, the compound is potent against Target Kinase A and shows good selectivity over other kinases.
Cellular Target Engagement
Demonstrating that a chemical probe binds to its intended target in living cells is a critical validation step.[10][11] Several methods can be used to assess target engagement, including the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays.
Example Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (chemical probe) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.
-
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Lysis buffer
-
Antibody against the target protein for Western blotting or another detection method
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into several aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a few minutes.
-
Cool the samples on ice and lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another quantitative protein detection method.
-
Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: A simplified workflow for a CETSA experiment.
Cellular Potency and Phenotypic Assays
After confirming target engagement, the next step is to measure the probe's functional effect in cells. This involves developing a cellular assay that measures a downstream consequence of target modulation. For a kinase inhibitor, this could be a reduction in the phosphorylation of a known substrate.
Example Experimental Protocol: Substrate Phosphorylation Assay
-
Objective: To measure the ability of a test compound to inhibit the phosphorylation of a kinase's substrate in cells.
-
Materials:
-
Cultured cells
-
Test compound
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer with phosphatase inhibitors
-
Antibodies: one that recognizes the total amount of the substrate protein and another that specifically recognizes the phosphorylated form of the substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of the test compound for a specified time.
-
Stimulate the cells (if necessary) to induce phosphorylation of the substrate.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of total and phosphorylated substrate using an immunoassay method such as Western blotting, ELISA, or Meso Scale Discovery (MSD).
-
Normalize the amount of phosphorylated substrate to the amount of total substrate for each treatment condition.
-
Plot the normalized phosphorylation signal against the compound concentration to determine the cellular EC50 value.
-
In Vivo Validation
For probes that are intended for use in animal models, further validation is required to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[12][13][14] This involves measuring the concentration of the probe in the blood and tissues over time and demonstrating that it can engage its target and elicit a biological response in vivo.
Conclusion
The validation of a chemical probe is a rigorous, multi-faceted process that is essential for ensuring the reliability and reproducibility of experimental results. By following a systematic workflow that encompasses in vitro characterization, cellular validation, and, where appropriate, in vivo studies, researchers can develop high-quality chemical probes from scaffolds such as this compound. These well-validated tools are invaluable for dissecting complex biological processes and for the identification and validation of novel therapeutic targets. The principles and protocols outlined in this guide provide a robust framework for any researcher embarking on the exciting journey of chemical probe development.
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Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 39-61. [Link]
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A Researcher's Guide to Differentiating Indazole Isomers in Biological Assays
Introduction: The Significance of Isomerism in Indazole-Based Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] From the antiemetic Granisetron to the targeted anticancer agent Axitinib, the indazole core is a key feature in numerous FDA-approved drugs.[4][5][6] However, the nuanced world of indazole chemistry presents a critical challenge that every drug discovery scientist must navigate: isomerism.
Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, which can be further derivatized at various positions.[1][7] These isomers, while structurally similar, can exhibit profoundly different biological, physical, and pharmacological properties.[5] The spatial arrangement of the nitrogen atoms dictates how the molecule interacts with its biological target, influencing everything from hydrogen bond formation with kinase hinge regions to overall compound lipophilicity and metabolic stability.[2] Consequently, the ability to synthesize, separate, and selectively test individual isomers is not merely an academic exercise—it is fundamental to developing safe and effective therapeutics. An uncharacterized mixture of isomers can lead to misleading structure-activity relationship (SAR) data, inconsistent biological results, and unforeseen toxicity.
This guide provides an in-depth comparison of the efficacy of different indazole isomers, grounded in field-proven experimental insights. We will explore the causal basis for their differential activity, provide detailed, self-validating protocols for key biological assays, and present a framework for the clear interpretation of comparative data.
The Molecular Basis for Differential Efficacy: A Focus on Kinase Inhibition
Protein kinases are a major class of drug targets, and the indazole scaffold is a frequent component of kinase inhibitors.[2][8] The efficacy of an indazole-based inhibitor is largely determined by its ability to fit into the ATP-binding pocket of the target kinase. It is here that the isomeric form becomes paramount.
-
1H-Indazoles: In this configuration, the N1 nitrogen often acts as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor.[2] This specific arrangement is crucial for forming key interactions with the "hinge" region of the kinase, a conserved backbone segment that anchors ATP. Many potent kinase inhibitors, such as Axitinib, utilize this 1H-indazole motif to achieve high-affinity binding.
-
2H-Indazoles (Isoindazoles): In the 2H-tautomer, the hydrogen-bonding pattern is altered. While still capable of interacting with protein targets, the geometry of these interactions differs significantly. In some cases, this can lead to reduced affinity for the intended target or, conversely, improved affinity for a different target, highlighting the importance of isomeric purity.
The choice between synthesizing a 1H- or 2H-substituted indazole is therefore a critical, data-driven decision in the drug design process. A seemingly minor shift in a nitrogen atom's position can be the difference between a multi-million dollar drug and a failed clinical candidate.
Experimental Workflow for Isomer Efficacy Comparison
A robust evaluation of indazole isomers requires a multi-step, systematic approach. The goal is to move from initial synthesis and characterization to quantitative biological assessment, ensuring that any observed differences in efficacy can be confidently attributed to the isomeric form of the molecule.
Caption: A typical workflow for comparing indazole isomer efficacy.
Quantitative Data Presentation: A Head-to-Head Comparison
To illustrate the potential differences in activity, consider the following hypothetical data for two indazole isomers, Compound A (1H-indazole) and Compound B (2H-indazole) , targeting a specific receptor tyrosine kinase (RTK).
| Compound ID | Isomeric Form | Target Kinase IC50 (nM) [a] | Cell Proliferation GI50 (nM) [b] |
| Compound A | 1H-indazole | 15 | 120 |
| Compound B | 2H-indazole | 850 | >10,000 |
| Staurosporine | Control | 5 | 20 |
[a] IC50 (Half-maximal inhibitory concentration) determined via an in vitro biochemical kinase assay (e.g., ADP-Glo™). [b] GI50 (Half-maximal growth inhibition) determined via a cell-based proliferation assay (e.g., MTT) in a cancer cell line overexpressing the target kinase.
Analysis: The data clearly demonstrates the superior potency of the 1H-isomer (Compound A) both at the enzymatic and cellular level. The >60-fold difference in kinase IC50 between Compound A and Compound B underscores the critical role of the N1-H as a hydrogen bond donor for target engagement. This biochemical potency translates directly into a significant anti-proliferative effect in cells, whereas the 2H-isomer is largely inactive. This is a classic example of how isomeric identity dictates biological function.
Detailed Experimental Protocols
To ensure the generation of reliable and reproducible data, rigorous adherence to validated protocols is essential. Below are detailed, step-by-step methodologies for the key assays used to generate the comparative data above.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay directly measures the enzymatic activity of a purified kinase and its inhibition by the test compounds. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the kinase activity.[10]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of the indazole isomers (e.g., Compound A and B) in kinase buffer. A typical starting concentration is 10 µM, followed by 1:3 serial dilutions. Include a "no inhibitor" positive control (vehicle, e.g., DMSO) and a "no kinase" negative control.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 2.5 µL of the appropriate compound dilution.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells except the "no kinase" control.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.[11]
-
Mix the plate gently on a plate shaker and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation:
-
To stop the reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[10][12]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[12]
-
Incubate for another 30-60 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background signal ("no kinase" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT)
This assay assesses the effect of the compounds on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the indazole isomers in culture medium.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include vehicle-only controls.
-
Return the plates to the incubator for a 72-hour incubation period.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well.[16]
-
Mix thoroughly by pipetting up and down to ensure complete dissolution of the formazan crystals.
-
Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker.[13]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13]
-
-
Data Analysis:
-
Subtract the absorbance of the media-only background control wells.
-
Normalize the data to the vehicle-treated wells (representing 100% viability).
-
Plot the percentage of viable cells against the log concentration of the compound to determine the GI50 value.
-
Conclusion
The biological evaluation of indazole derivatives is a clear case where molecular details matter immensely. The constitutional isomerism between 1H- and 2H-indazoles is a critical determinant of biological activity, particularly in targeted therapies like kinase inhibition. A successful drug discovery program depends on the meticulous synthesis, separation, and characterization of these isomers, followed by rigorous and quantitative biological testing. By employing validated, systematic assays as described in this guide, researchers can confidently establish structure-activity relationships, avoid misleading data from isomeric mixtures, and ultimately accelerate the development of novel, effective therapeutics.
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A Researcher's Guide to High-Throughput Screening of (1-Methyl-1H-indazol-5-YL)methanol Derivative Libraries for Kinase Inhibitor Discovery
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] Derivatives of (1-Methyl-1H-indazol-5-YL)methanol, in particular, represent a promising chemical space for the identification of novel modulators of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][4] The successful prosecution of a high-throughput screening (HTS) campaign for libraries based on this scaffold necessitates a carefully considered, multi-faceted approach. This guide provides an in-depth comparison of contemporary HTS methodologies, grounded in scientific integrity and practical expertise, to empower researchers in navigating the critical early stages of drug discovery.
Strategic Imperatives in Assay Selection: A Comparative Analysis
The initial choice of a primary HTS assay is a pivotal decision that profoundly influences the efficiency and outcome of a screening campaign. The selection hinges on a balance of throughput, cost, physiological relevance, and the specific nature of the anticipated molecular targets. For this compound derivatives, which are likely to target the ATP-binding site of protein kinases, both biochemical and cell-based assay formats offer distinct advantages and disadvantages.
Biochemical (Cell-Free) Assays: Precision and Throughput
Biochemical assays provide a direct measure of a compound's effect on a purified, isolated biological target, such as a recombinant kinase.[5][6] This reductionist approach offers high precision and is generally more amenable to ultra-high-throughput screening (uHTS) formats.
| Assay Platform | Principle | Advantages | Disadvantages | Typical Throughput |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled probes upon binding to a target protein. In a competitive format, library compounds displace the fluorescent probe, leading to a decrease in polarization.[7][8][9] | Homogeneous (no-wash) format, high sensitivity, and relatively low cost. Well-suited for detecting competitive inhibitors.[8] | Susceptible to interference from fluorescent compounds. Requires synthesis of a fluorescently labeled probe.[10] | 96- to 1536-well plates |
| AlphaScreen® | A bead-based proximity assay where donor and acceptor beads are brought together by a biological interaction (e.g., antibody binding to a phosphorylated substrate), generating a luminescent signal.[11][12][13] | Highly sensitive and robust, with a high signal-to-background ratio. Versatile for various target classes.[14] | Can be sensitive to light-scattering compounds and singlet oxygen quenchers. Higher reagent costs compared to FP. | 384- to 1536-well plates |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity. Kinase activity can be measured by the phosphorylation of a substrate, leading to an antibody-mediated FRET signal. | Homogeneous format with high sensitivity and reduced background from scattered light due to time-gated detection. | Potential for interference from fluorescent compounds and those that absorb at the excitation or emission wavelengths. | 96- to 384-well plates |
| ADP-Glo™ Kinase Assay | A luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. | Universal assay for any kinase, as it detects the common product, ADP. High sensitivity and broad dynamic range.[15] | An indirect measure of kinase inhibition, which may not capture all modes of action. | 96- to 1536-well plates |
Cell-Based Assays: Physiological Relevance and Pathway Interrogation
Cell-based assays offer the significant advantage of evaluating compound activity in a more physiologically relevant context, providing insights into cell permeability, off-target effects, and cytotoxicity from the outset.[5][6][16][17]
| Assay Platform | Principle | Advantages | Disadvantages | Typical Throughput |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify cellular phenotypes, such as the translocation of signaling proteins or changes in morphology, upon compound treatment.[18] | Provides multi-parametric data, enabling the simultaneous assessment of efficacy and toxicity. Can differentiate between various mechanisms of action. | Lower throughput than biochemical assays. Complex data analysis and higher infrastructure costs. | 96- to 384-well plates |
| Phospho-Flow Cytometry | Measures the phosphorylation status of specific intracellular proteins in individual cells using phospho-specific antibodies. | High-throughput analysis of signaling pathways in heterogeneous cell populations. | Requires cell fixation and permeabilization, which can introduce artifacts. | 96-well plates |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Label-free method that confirms direct target engagement in a cellular environment. | Lower throughput and requires specialized instrumentation. | 96-well plates |
| Reporter Gene Assays | Utilizes a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific signaling pathway. | Highly sensitive and amenable to HTS. Can be tailored to specific pathways of interest. | An indirect measure of target engagement and can be prone to off-target effects on the reporter system itself. | 96- to 384-well plates |
Proposed HTS Workflow for this compound Derivatives Targeting TAM Family Kinases
The TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases are compelling targets for indazole-based inhibitors due to their established roles in cancer progression and immune evasion.[18][19] The following workflow is a robust, field-proven strategy for identifying and validating inhibitors of these kinases from a this compound derivative library.
Caption: A tiered HTS workflow for the discovery of TAM kinase inhibitors.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key experiments outlined in the proposed workflow.
Primary Screen: AlphaScreen® Assay for AXL Kinase Activity
This protocol is adapted from established AlphaScreen® kinase assay principles.[11][14]
Objective: To identify compounds that inhibit the phosphorylation of a biotinylated peptide substrate by the recombinant AXL kinase domain.
Materials:
-
Recombinant human AXL kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-phosphotyrosine (pY20) antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, white microplates (e.g., ProxiPlate™)
-
This compound derivative library (dissolved in DMSO)
Procedure:
-
Compound Plating: Dispense 50 nL of library compounds (typically at 10 mM in DMSO) into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5 µL of AXL kinase solution (final concentration optimized for linear reaction kinetics, e.g., 1-5 nM) to all wells except the negative controls.
-
Initiation of Kinase Reaction: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (final concentrations at their respective Km values) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a stop/detection mix containing EDTA to halt the reaction and the AlphaScreen® Donor and Acceptor beads.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader).
Secondary Screen: High-Content Imaging for Cellular AXL Phosphorylation
This protocol is based on established high-content screening methodologies for receptor tyrosine kinase activation.[18][20]
Objective: To confirm that active compounds from the primary screen inhibit AXL phosphorylation in a cellular context.
Materials:
-
A549 human lung carcinoma cells (or another cell line with high endogenous AXL expression)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Gas6 (AXL ligand)
-
Primary antibody: Rabbit anti-phospho-AXL (Tyr702)
-
Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Fixation and permeabilization buffers
-
384-well, black, clear-bottom imaging plates
Procedure:
-
Cell Seeding: Seed A549 cells into the imaging plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Add various concentrations of the hit compounds to the cells and incubate for 1 hour.
-
Ligand Stimulation: Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 15 minutes to induce AXL phosphorylation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton™ X-100.
-
Immunostaining: Block non-specific binding and then incubate with the primary anti-phospho-AXL antibody, followed by the fluorescently labeled secondary antibody and Hoechst stain.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the intensity of the phospho-AXL signal in the cytoplasm and/or at the cell membrane, normalized to the cell count (from the nuclear stain).
Data Interpretation and Hit Triage
A critical aspect of a successful HTS campaign is the rigorous triage of initial hits to eliminate false positives and prioritize the most promising chemical matter.
Caption: A decision-making flowchart for hit triage and prioritization.
Conclusion and Future Directions
The high-throughput screening of this compound derivative libraries represents a fertile ground for the discovery of next-generation kinase inhibitors. The strategic implementation of a tiered screening cascade, beginning with a robust biochemical assay such as AlphaScreen® and progressing to physiologically relevant cell-based assays, is paramount for success. This approach, which emphasizes early validation and selectivity profiling, will enable the efficient identification of high-quality lead compounds. Subsequent lead optimization efforts, guided by detailed structure-activity relationship (SAR) studies and further in vitro and in vivo characterization, will be crucial in translating these initial discoveries into viable clinical candidates.
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Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 538–551. [Link]
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Zhang, Y., et al. (2014). High-throughput high-content imaging assays for identification and characterization of selective AXL pathway inhibitors. Journal of Biomolecular Screening, 19(1), 51-62. [Link]
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Rouleau, N., et al. (2003). AlphaScreen kinase HTS platforms. Drug Discovery Today: Technologies, 1(2), 115-121. [Link]
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Singh, S., et al. (2021). High throughput cell-based screening methods for cancer drug discovery. In Methods in Cell Biology (Vol. 163, pp. 29-51). Academic Press. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
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Auld, D. S., et al. (2013). Inexpensive high-throughput screening of kinase inhibitors using one-step enzyme-coupled fluorescence assay for ADP detection. Journal of Biomolecular Screening, 18(9), 1085-1096. [Link]
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Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 155-163. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
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Aris, A. (2014). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay and Drug Development Technologies, 12(6), 311-323. [Link]
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Fabian, M. A., et al. (2005). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
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Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 538–551. [Link]
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Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2-10. [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: a versatile tool for high-throughput screening. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-175. [Link]
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A-Comparative-Guide-to-ADME-Tox-Profiling-of-Novel-Indazole-Based-Compounds
Introduction: The Critical Role of Early ADME-Tox Assessment in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinically viable drug is fraught with challenges. A significant portion of candidate failures can be attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[1][2][3][4] Therefore, the early and comprehensive profiling of these characteristics is not merely a procedural step but a strategic imperative. This guide provides an in-depth, comparative framework for the ADME-Tox profiling of novel indazole-based compounds, a scaffold of increasing importance in medicinal chemistry, particularly in the development of kinase inhibitors.[5]
Indazoles, as bioisosteres of indoles and phenols, often exhibit favorable properties such as increased metabolic stability.[5] However, their unique physicochemical characteristics necessitate a tailored and thorough ADME-Tox evaluation. This guide will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to aid researchers in making informed decisions to de-risk their drug candidates and enhance project productivity.[6]
I. The ADME-Tox Workflow: A Strategic Overview
A successful ADME-Tox profiling campaign follows a logical and tiered approach, starting with high-throughput in silico and in vitro screens to triage compounds, followed by more complex assays and eventually in vivo studies for the most promising candidates.[1][7][8]
Caption: Pathway of hERG inhibition leading to cardiotoxicity.
C. Comparative Data
| Compound | Cytotoxicity (HepG2, IC50, µM) | hERG Inhibition (IC50, µM) |
| Indazole-A | > 100 | > 30 |
| Indazole-D | 5.2 | 0.8 |
| Doxorubicin (Control) | 0.5 | > 30 |
| Astemizole (Control) | > 100 | 0.009 |
Interpretation: Indazole-A shows a good in vitro safety profile with low cytotoxicity and no significant hERG inhibition. Indazole-D exhibits significant cytotoxicity and potent hERG inhibition, raising serious safety concerns.
VII. The Role of In Silico Modeling
In silico ADME-Tox prediction models are valuable tools in the early stages of drug discovery for triaging large numbers of compounds. [9][10][11][12]These models use computational algorithms to predict properties like solubility, permeability, metabolism, and various toxicities based on the chemical structure of a compound. [9][13]While these predictions need to be confirmed experimentally, they can significantly streamline the drug discovery process. [2]
VIII. Transition to In Vivo Studies
Promising candidates identified through in vitro and in silico profiling should be advanced to in vivo studies in animal models. [8][14][15]These studies provide a more comprehensive understanding of a compound's pharmacokinetic profile and potential toxicities in a whole organism. [8][16]Acute toxicity studies are often performed to determine the maximum tolerated dose and identify potential target organs for toxicity. [17]
IX. Conclusion
The ADME-Tox profiling of novel indazole-based compounds is a multifaceted process that requires a strategic and integrated approach. By employing a combination of in silico, in vitro, and in vivo methods, researchers can gain a comprehensive understanding of a compound's pharmacokinetic and safety profile. This early and thorough assessment is paramount for identifying and advancing drug candidates with the highest probability of clinical success.
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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of Indazole Kinase Inhibitors
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of potent protein kinase inhibitors.[1][2] Several commercially successful drugs, including Axitinib and Pazopanib, feature this core, highlighting its effectiveness.[2][3] However, the very features that make indazole a potent hinge-binder also present a significant challenge: ensuring selectivity across the highly conserved human kinome.[4][5] Off-target activity can lead to toxicity or unexpected polypharmacology, making rigorous, multi-faceted selectivity profiling a non-negotiable step in drug development.[6][7]
This guide provides an in-depth comparison of essential strategies for characterizing the selectivity of indazole-based kinase inhibitors. Moving beyond a simple listing of methods, we will explore the causal logic behind creating a robust, self-validating profiling workflow that integrates biochemical, cellular, and systems-level data to build a comprehensive and reliable selectivity profile.
Part 1: The Indazole Scaffold - A Trade-off Between Potency and Selectivity
The indazole core excels at forming strong hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[4] However, this binding mode, while effective, can also be promiscuous due to the high degree of conservation in the ATP pocket across hundreds of kinases.[5] Research has shown that while modifications to the indazole core can enhance potency, they can sometimes come at the cost of reduced selectivity by stabilizing conformations that are also accessible to other kinases.[4] This inherent tension necessitates a profiling strategy that can precisely quantify interactions across the entire kinome, not just the intended target.
Part 2: A Multi-Tiered Strategy for Robust Selectivity Profiling
A credible assessment of selectivity cannot rely on a single assay. A tiered approach, starting broad and moving to more physiologically relevant systems, provides the necessary layers of validation. This workflow ensures that initial biochemical findings are confirmed in a cellular context, mitigating the risk of misleading data from isolated recombinant proteins.
Caption: On- and off-target signaling pathways for a poly-specific inhibitor.
Part 3: Integrating the Data for a Final Verdict
The ultimate goal is to synthesize the data from all three tiers into a coherent selectivity profile.
-
Biochemical Data (Tier 1) provides the Kd-based selectivity score, identifying all potential binding partners.
-
Cellular Engagement Data (Tier 2) confirms which of these interactions are relevant in a live cell, providing a more accurate picture of the compound's behavior in a physiological context.
-
Phosphoproteomics Data (Tier 3) reveals the functional consequences of this engagement, highlighting which off-target interactions are potent enough to modulate downstream signaling.
A truly selective indazole inhibitor will demonstrate a high affinity for its primary target in biochemical assays, confirm potent and preferential target engagement in cellular assays, and elicit phosphoproteomic changes that are overwhelmingly consistent with the inhibition of the intended signaling pathway. Discrepancies, such as potent biochemical binding that doesn't translate to cellular engagement or unexpected signaling pathway modulation, are red flags that require further investigation. By rigorously applying this multi-tiered, self-validating approach, researchers can develop indazole kinase inhibitors with the highest possible degree of confidence in their selectivity profile.
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Safety Operating Guide
Navigating the Safe Handling of (1-Methyl-1H-indazol-5-YL)methanol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. The novel compound (1-Methyl-1H-indazol-5-YL)methanol, like many specialized reagents, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective handling, grounded in scientific principles.
Hazard Identification: A Composite Risk Profile
Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach to risk assessment is essential, predicated on the chemical's structural components: the indazole core and the methanol group.
Indazole Derivatives: The indazole nucleus is a common motif in pharmacologically active compounds.[1][2] While specific toxicity data for our target molecule is limited, related indazole-containing compounds are known to possess biological activity, warranting careful handling to avoid unintended physiological effects.[1]
Substituted Methanols: The presence of the methanol group introduces hazards associated with this class of compounds. Methanol is a toxic substance that can be harmful if swallowed, in contact with skin, or if inhaled.[3] It is also a flammable liquid and vapor.[3][4] Exposure to methanol can cause a range of symptoms, including headaches, dizziness, nausea, and in severe cases, damage to the optic nerve and central nervous system.[3][5][6][7]
Based on analogous compounds, this compound should be treated as a substance that is potentially:
Table 1: Hazard Summary based on Structural Analogs
| Hazard Classification | Potential Effects | Source Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed | Imidazole/Indazole Derivatives[8][9] |
| Skin Corrosion/Irritation | Causes skin irritation | Imidazole/Indazole Derivatives[8][9] |
| Eye Damage/Irritation | Causes serious eye irritation | Imidazole/Indazole Derivatives[8][9] |
| STOT - Single Exposure | May cause respiratory irritation | Imidazole/Indazole Derivatives[8][9][10] |
| Flammability | Flammable liquid and vapor | Methanol[3][4] |
| Acute Toxicity (Dermal, Inhalation) | Toxic in contact with skin or if inhaled | Methanol[3] |
| Organ Toxicity | May cause damage to organs (e.g., optic nerve, CNS) | Methanol[3][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following recommendations are based on established guidelines for handling hazardous chemicals, particularly methanol and its derivatives.[11][12][13]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves provide good splash protection for methanol.[12][14][15] For prolonged contact, butyl rubber gloves are recommended.[11][12] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[11][12] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Skin and Body Protection: A laboratory coat is the minimum requirement.[14] For larger quantities or tasks with a higher risk of splashes, consider chemical-resistant aprons or coveralls.[12]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10][14] If a fume hood is not available or during a large spill, a respirator with an appropriate organic vapor cartridge may be necessary.[10]
Caption: PPE selection workflow based on risk assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Handling
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Have spill control materials readily available.
-
Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent static discharge, a potential ignition source for flammable vapors.[7][11]
-
Aliquotting: When transferring the substance, use appropriate tools such as a spatula for solids or a calibrated pipette for solutions. Avoid creating dust or aerosols.[10]
-
Container Sealing: Keep the container tightly closed when not in use to prevent the escape of vapors.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10]
-
Small Spill: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal.[12]
-
Large Spill: Evacuate the area. If flammable vapors are present, eliminate all ignition sources. Contact your institution's environmental health and safety department.
Caption: General workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and associated hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.[10]
By integrating these safety protocols into your laboratory's standard operating procedures, you can handle this compound with the confidence that comes from a thorough understanding of its potential hazards and the implementation of robust safety measures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
